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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 6-Iodo-1H-indazole-4-carboxylic Acid: A Comprehensive Guide

Abstract The indazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole rings. Specifically, 6-iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole and benzimidazole rings. Specifically, 6-iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3) is a highly valuable building block for drug development. The C4-carboxylic acid provides a versatile handle for amide coupling, while the C6-iodide allows for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper details a robust, five-step synthetic route to this molecule, emphasizing mechanistic causality, chemoselectivity, and practical laboratory protocols.

Retrosynthetic Analysis and Strategic Design

The target molecule can be disconnected into a substituted o-toluidine derivative via the classical Jacobson indazole synthesis[1]. The strategic design of this route relies on three foundational pillars:

  • Starting Material Selection: The synthesis begins with commercially available 4-iodo-2-methylbenzoic acid (CAS: 133232-58-3)[2]. This provides the necessary carbon framework with the iodine atom already locked in the correct relative position, avoiding late-stage regioselectivity issues during halogenation.

  • Chemoselective Reduction (Critical Step): A critical juncture in this synthesis is the reduction of the nitro intermediate to the corresponding aniline. Standard catalytic hydrogenation (e.g., Pd/C, H₂) is strictly contraindicated, as palladium will readily insert into the carbon-iodine bond, causing rapid hydrodehalogenation. Instead, a mild, chemoselective Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed to preserve the aryl iodide[3].

  • Ring Closure: The Jacobson indazole synthesis is utilized for the crucial N-N bond formation[1]. Diazotization of the aniline followed by intramolecular cyclization onto the adjacent methyl group efficiently constructs the 1H-indazole core.

Step-by-Step Experimental Protocols

Step 1: Nitration of 4-Iodo-2-methylbenzoic acid

Objective: Introduce the nitrogen atom that will eventually become N1 of the indazole ring. Causality: The methyl group is ortho/para-directing, and the carboxylic acid is meta-directing. The synergistic directing effects and steric hindrance strongly favor nitration at the C6 position (ortho to the methyl, meta to the carboxylic acid), avoiding the sterically congested C3 position. Procedure:

  • Suspend 4-iodo-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Slowly add a mixture of fuming nitric acid (HNO₃, 1.1 eq) and H₂SO₄ dropwise to maintain the internal temperature below 5 °C.

  • Stir the reaction for 2 hours at 0 °C, then warm to room temperature.

  • Pour the mixture over vigorously stirred crushed ice. Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-iodo-2-methyl-6-nitrobenzoic acid.

Step 2: Esterification

Objective: Protect the carboxylic acid to prevent inner-salt (zwitterion) formation during the subsequent diazotization step. Procedure:

  • Dissolve 4-iodo-2-methyl-6-nitrobenzoic acid in anhydrous methanol.

  • Add a catalytic amount of concentrated H₂SO₄ (or thionyl chloride, SOCl₂).

  • Reflux the mixture for 12 hours.

  • Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to afford methyl 4-iodo-2-methyl-6-nitrobenzoate.

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine without cleaving the aryl iodide bond[3]. Causality: Fe/NH₄Cl operates via a single-electron transfer mechanism from the zero-valent iron surface to the nitro group, coupled with protonation from the mildly acidic buffer. Unlike palladium-catalyzed systems, it does not generate metal-hydride species that trigger oxidative addition/reductive elimination, thereby ensuring the absolute integrity of the C-I bond. Procedure:

  • Dissolve methyl 4-iodo-2-methyl-6-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

  • Heat the suspension to 80 °C and stir vigorously for 4 hours.

  • Cool the mixture and filter through a pad of Celite to remove iron sludge, washing the pad with hot ethyl acetate.

  • Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry, and evaporate to yield methyl 6-amino-4-iodo-2-methylbenzoate.

Step 4: Jacobson Indazole Synthesis (Cyclization)

Objective: Construct the indazole core via diazotization and intramolecular cyclization[1]. Causality: The diazonium intermediate is highly electrophilic. Under slightly elevated temperatures, the adjacent methyl group undergoes deprotonation/tautomerization, allowing the benzylic carbon to attack the diazonium nitrogen, forming the pyrazole ring of the indazole system. Procedure:

  • Suspend methyl 6-amino-4-iodo-2-methylbenzoate (1.0 eq) in aqueous hydrochloric acid (HCl, 10%) and cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Allow the reaction mixture to slowly warm to room temperature, then heat to 60 °C for 2 hours to promote cyclization.

  • Cool to room temperature, neutralize with aqueous NaOH, and extract with ethyl acetate. Purify via silica gel chromatography to isolate methyl 6-iodo-1H-indazole-4-carboxylate.

Step 5: Saponification

Objective: Deprotect the ester to yield the final carboxylic acid. Procedure:

  • Dissolve methyl 6-iodo-1H-indazole-4-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry under high vacuum to afford 6-iodo-1H-indazole-4-carboxylic acid.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and critical reaction parameters for each step of the synthesis, establishing a baseline for process optimization.

StepTransformationReagents & ConditionsTime / TempExpected Yield
1NitrationHNO₃, H₂SO₄, neat2 h / 0 °C to RT75 - 82%
2EsterificationMeOH, cat. H₂SO₄12 h / Reflux90 - 95%
3Nitro ReductionFe powder, NH₄Cl, EtOH/H₂O4 h / 80 °C85 - 88%
4Jacobson CyclizationNaNO₂, HCl, H₂O2.5 h / 0 °C to 60 °C60 - 70%
5SaponificationLiOH·H₂O, THF/MeOH/H₂O4 h / RT92 - 96%
Overall Total Synthesis 5 Linear Steps - ~30 - 43%

Mechanistic Pathways

G A 4-Iodo-2-methylbenzoic acid (Starting Material) B 4-Iodo-2-methyl -6-nitrobenzoic acid A->B HNO3, H2SO4 Nitration C Methyl 4-iodo-2-methyl -6-nitrobenzoate B->C MeOH, H+ Esterification D Methyl 6-amino-4-iodo -2-methylbenzoate C->D Fe, NH4Cl Reduction E Methyl 6-iodo-1H-indazole -4-carboxylate D->E NaNO2, HCl Jacobson Cyclization F 6-Iodo-1H-indazole -4-carboxylic acid (Target) E->F LiOH, H2O Saponification

Overall 5-step synthetic workflow for 6-Iodo-1H-indazole-4-carboxylic acid.

G A Methyl 6-amino-4-iodo -2-methylbenzoate B Diazonium Salt Intermediate (Ar-N2+) A->B NaNO2, HCl, 0°C C Benzylic Tautomerization (Deprotonation of CH3) B->C Base/Solvent mediated D Intramolecular Electrophilic Attack (C-N Bond Formation) C->D Cyclization (60°C) E Methyl 6-iodo-1H-indazole -4-carboxylate D->E Aromatization / -H+

Mechanism of the Jacobson Indazole Synthesis via diazonium intermediate.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required:

  • LC-MS: The target compound (Molecular Weight: 288.04 g/mol ) should exhibit a prominent [M-H]⁻ peak at m/z 286.9 in negative electrospray ionization (ESI-) mode due to the readily ionizable C4-carboxylic acid.

  • ¹H NMR (DMSO-d₆): Key diagnostic peaks include the highly deshielded indazole N-H proton (typically broad, >13 ppm) and the distinct aromatic protons at C5 and C7. The complete absence of the benzylic methyl protons (~2.5 ppm in the starting material) confirms successful cyclization.

References

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Iodo-1H-indazole-4-carboxylic Acid in Drug Discovery

Executive Summary The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to target kinases, phosphodiesterases, and nuclear hormone receptors. Among its derivatives, 6-Iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to target kinases, phosphodiesterases, and nuclear hormone receptors. Among its derivatives, 6-Iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3) stands out as a highly versatile building block[1][2]. By strategically positioning a carboxylic acid at the C4 position and a heavy iodine atom at the C6 position, this compound offers a unique combination of electrostatic anchoring and halogen-bonding capabilities. This technical guide provides an in-depth analysis of its physicochemical properties, pharmacophoric relevance, and self-validating protocols for its application in drug discovery workflows.

Structural and Physicochemical Properties

Understanding the physicochemical baseline of 6-Iodo-1H-indazole-4-carboxylic acid is critical for predicting its behavior in biological assays and synthetic reactions. The molecule is amphoteric, driven by the basicity of the indazole nitrogen network and the acidity of the C4-carboxylic acid[3].

Quantitative Physicochemical Data

The following table summarizes the core properties of the compound, explaining the causality behind how each metric impacts drug design[4].

PropertyValueCausality / Implication for Drug Design
CAS Number 1841081-77-3Serves as the primary identifier for procurement and regulatory compliance tracking.
Molecular Formula C₈H₅IN₂O₂The high heavy-atom count relative to carbon dictates a dense electron cloud, impacting solvation.
Molecular Weight 288.04 g/mol Leaves a ~212 g/mol "budget" for further derivatization before exceeding Lipinski’s Rule of 5 (500 g/mol ).
H-Bond Donors 2 (Indazole NH, Carboxyl OH)Facilitates critical hydrogen bonding with target backbone carbonyls or basic amino acid residues.
H-Bond Acceptors 3 (Indazole N, Carboxyl C=O, -O-)Enables interaction with target hydrogen bond donors (e.g., Tyrosine, Serine).
Predicted logP ~2.5 - 3.0The lipophilic iodine atom perfectly counterbalances the hydrophilic carboxylic acid, optimizing membrane permeability.
Estimated pKa ~3.8 (Acid), ~1.0 (Base)Ensures the molecule is predominantly ionized (deprotonated) at physiological pH (7.4), enhancing aqueous solubility.

Pharmacophoric Mapping and Target Binding

In rational drug design, every functional group must serve a distinct purpose. The architecture of 6-Iodo-1H-indazole-4-carboxylic acid is engineered for high-affinity target engagement[5].

  • The C4-Carboxylic Acid (Electrostatic Anchor): In the development of PDE4B inhibitors, the carboxylic acid moiety has been shown to form critical salt bridges and hydrogen bonds with basic residues, such as Lys677 in the CR3 regulatory helix[5]. This electrostatic interaction is a primary driver of target residence time.

  • The C6-Iodine (Halogen Bonding): Iodine is highly polarizable. It features a region of positive electrostatic potential (the "σ-hole") that can form strong, highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., oxygen or nitrogen atoms in the protein backbone). Furthermore, iodine optimally occupies hydrophobic pockets without introducing the rotational entropy penalties associated with flexible alkyl chains.

  • The Indazole Core (π-π Stacking): The bicyclic aromatic system readily engages in dual face-to-face or edge-to-face π-π interactions with aromatic residues like Phenylalanine or Tyrosine[5].

Pharmacophore Core 6-Iodo-1H-indazole- 4-carboxylic acid Iodine C6-Iodine Halogen Bond Donor Core->Iodine Indazole Indazole Core π-π Stacking Core->Indazole Carboxyl C4-Carboxylate Salt Bridge Anchor Core->Carboxyl Target1 Hydrophobic Pocket (e.g., PDE4B Q1) Iodine->Target1 X-Bond Target2 Aromatic Residues (e.g., Phe618) Indazole->Target2 π-π Target3 Basic Residues (e.g., Lys677) Carboxyl->Target3 Ionic

Caption: Pharmacophoric mapping of the compound's interactions within a target binding site.

Self-Validating Synthetic Methodology

When utilizing 6-Iodo-1H-indazole-4-carboxylic acid to build a compound library (e.g., for RORγt allosteric inhibitors[6]), researchers must navigate the competing reactivities of the acidic proton, the nucleophilic indazole nitrogen, and the electrophilic C6-iodine.

The following step-by-step methodology describes a Suzuki-Miyaura Cross-Coupling Workflow . It is designed as a self-validating system, meaning each step contains a built-in analytical checkpoint to prevent the propagation of errors.

Step 1: Carboxylic Acid Protection (Esterification)
  • Causality: The free carboxylic acid will quench organometallic reagents and poison palladium catalysts in downstream steps. It must be temporarily masked as a methyl ester.

  • Procedure:

    • Suspend 6-Iodo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

    • Add catalytic sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Reflux at 65 °C for 12 hours.

  • Validation Checkpoint 1: Analyze via TLC (Hexane:EtOAc 7:3). The product spot will run significantly higher (higher Rf) than the highly polar starting material. LC-MS should show a mass shift of +14 Da (addition of CH₃, loss of H).

Step 2: Suzuki-Miyaura Cross-Coupling at C6
  • Causality: The C-I bond is the weakest halogen-carbon bond, making it highly susceptible to oxidative addition by Pd(0). This allows for selective arylation at C6.

  • Procedure:

    • Combine the protected ester (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

    • Heat to 90 °C for 4 hours.

  • Validation Checkpoint 2: LC-MS is critical here. The isotopic signature of iodine (a distinct lack of M+2 isotope compared to Br/Cl, but a massive mass defect) will disappear. The new mass should equal [M_ester] + [M_boronic_acid] -[M_Iodine] - [M_B(OH)2].

Step 3: Saponification (Deprotection)
  • Causality: The ester must be hydrolyzed to restore the pharmacophorically essential carboxylic acid for target binding.

  • Procedure:

    • Dissolve the coupled intermediate in THF/MeOH/H₂O (2:1:1).

    • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 3 hours.

    • Acidify with 1M HCl to pH 3 to precipitate the final product.

  • Validation Checkpoint 3: ¹H NMR in DMSO-d₆. The sharp singlet corresponding to the methyl ester (~3.9 ppm) must completely disappear, and a broad singlet for the carboxylic acid OH (>12.0 ppm) should emerge.

SyntheticWorkflow Step1 1. Esterification (Protect -COOH) Step2 2. Suzuki Coupling (React C6-I) Step1->Step2 TLC & MS Check Step3 3. Saponification (Restore -COOH) Step2->Step3 Mass Shift Check Validation Final Validation (LC-MS & NMR) Step3->Validation NMR Verification

Caption: Self-validating synthetic workflow for functionalizing the indazole core.

Analytical Characterization Protocols

To ensure absolute trustworthiness of the synthesized derivatives, rigorous analytical characterization is mandatory.

LC-ESI-MS (Liquid Chromatography Electrospray Ionization Mass Spectrometry)
  • Causality for Parameter Selection: Because the molecule contains a highly acidic carboxylic acid, Negative Ion Mode (ESI-) is the most sensitive detection method. The molecule readily sheds a proton to form a stable [M-H]⁻ anion.

  • Protocol:

    • Mobile Phase: Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid to ensure sharp chromatographic peaks.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Expected Result: For the parent compound, an m/z of 286.9 [M-H]⁻ should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality for Parameter Selection: Indazole-4-carboxylic acids are highly polar and often exhibit poor solubility in standard deuterated chloroform (CDCl₃). Therefore, DMSO-d₆ is the solvent of choice[7]. Furthermore, DMSO prevents rapid proton exchange, allowing the indazole NH and carboxylic acid OH protons to be observed.

  • Protocol:

    • Acquire 1D ¹H NMR at 400 MHz.

    • Diagnostic Peaks: Look for the highly deshielded indazole C3-H proton (typically around 8.0 - 8.5 ppm) and the broad exchangeable protons (>10.0 ppm) corresponding to the NH and COOH groups[7].

Conclusion

6-Iodo-1H-indazole-4-carboxylic acid is far more than a simple chemical building block; it is a meticulously balanced pharmacophoric template. By leveraging the electrostatic potential of its carboxylic acid and the halogen-bonding capacity of its C6-iodine, researchers can rapidly access highly potent and selective inhibitors for complex biological targets. Adherence to the self-validating synthetic and analytical protocols outlined in this guide ensures high-fidelity compound generation, accelerating the drug discovery pipeline.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C-terminal Regulatory Helix for Treating Acute Lung Injury. URL:[Link]

  • PubMed Central (NIH). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. URL:[Link]

  • PubChem (NIH). Imidazole-4-carboxylic acid (Analogous pKa Reference). URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Iodo-1H-indazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Iodo-1H-indazole-4-carboxylic acid is a specialized organic compound that holds significant interest within the fields of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-1H-indazole-4-carboxylic acid is a specialized organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. As a member of the indazole class of heterocyclic compounds, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indazole core is a recognized "privileged scaffold" in drug development, known for its ability to interact with a variety of biological targets. The strategic placement of an iodine atom and a carboxylic acid group on this scaffold provides versatile handles for further chemical modifications, making it a key intermediate in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of 6-Iodo-1H-indazole-4-carboxylic acid, including its chemical identity, synthesis, key properties, and applications, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Chemical Identity and Properties

While a specific CAS number for 6-Iodo-1H-indazole-4-carboxylic acid is not consistently reported across major chemical databases, it is unequivocally identified by its chemical structure and is most commonly synthesized from its corresponding methyl ester. For the purpose of unambiguous identification and procurement of its direct precursor, the relevant CAS numbers are provided below.

Compound NameCAS NumberMolecular FormulaMolecular Weight
6-Iodo-1H-indazole-4-carboxylic acid methyl ester885519-74-4C9H7IN2O2302.07 g/mol
6-Iodo-1H-indazole261953-36-0C7H5IN2244.03 g/mol

Physicochemical Properties (Predicted and Observed for Analogs)

PropertyValueNotes
Appearance Off-white to pale yellow solidBased on typical appearance of similar indazole derivatives.
Melting Point >250 °C (decomposes)Predicted based on the high melting points of related carboxylic acids and the parent indazole (208-211 °C).
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol; insoluble in water.The carboxylic acid moiety enhances solubility in polar aprotic solvents.
pKa 3.5 - 4.5Estimated for the carboxylic acid group, influenced by the electron-withdrawing nature of the indazole ring and iodine atom.

Synthesis of 6-Iodo-1H-indazole-4-carboxylic acid

The primary and most direct route to 6-Iodo-1H-indazole-4-carboxylic acid is through the hydrolysis of its methyl ester precursor, 6-Iodo-1H-indazole-4-carboxylic acid methyl ester. This reaction is a standard ester hydrolysis, typically carried out under basic conditions.

Synthesis_Workflow Precursor 6-Iodo-1H-indazole-4-carboxylic acid methyl ester (CAS: 885519-74-4) Product 6-Iodo-1H-indazole-4-carboxylic acid Precursor->Product Hydrolysis Reagents Base (e.g., LiOH, NaOH) Solvent (e.g., THF/Water) Acid (for workup, e.g., HCl) Reagents->Product

Figure 1: General workflow for the synthesis of 6-Iodo-1H-indazole-4-carboxylic acid.

Detailed Experimental Protocol: Hydrolysis of the Methyl Ester

This protocol describes a typical laboratory-scale synthesis of 6-Iodo-1H-indazole-4-carboxylic acid from its methyl ester.

Materials:

  • 6-Iodo-1H-indazole-4-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-Iodo-1H-indazole-4-carboxylic acid methyl ester in a mixture of THF and water (typically a 3:1 to 2:1 ratio). The volume should be sufficient to fully dissolve the starting material.

  • Addition of Base: To the stirred solution, add 2.0-3.0 equivalents of the chosen base (LiOH or NaOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 2-6 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Iodo-1H-indazole-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A broad singlet in the downfield region (12-13 ppm) corresponding to the carboxylic acid proton.

    • A signal for the indazole N-H proton (around 13-14 ppm, may be broad).

    • Aromatic protons on the indazole ring will appear as singlets or doublets in the 7-8.5 ppm region, with their specific chemical shifts and coupling constants dependent on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the carboxylic acid carbonyl carbon around 165-175 ppm.

    • Signals for the aromatic carbons of the indazole ring in the 100-140 ppm range. The carbon bearing the iodine will be shifted upfield due to the heavy atom effect.

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

    • A sharp C=O stretching band for the carbonyl group around 1680-1710 cm⁻¹.

    • N-H stretching vibration around 3200-3400 cm⁻¹.

    • C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the appropriate m/z value corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs containing this moiety. 6-Iodo-1H-indazole-4-carboxylic acid is a particularly useful intermediate due to the presence of two key functional groups that allow for diverse synthetic elaborations.

Applications Core 6-Iodo-1H-indazole-4-carboxylic acid Carboxylic_Acid Carboxylic Acid Group (Position 4) Core->Carboxylic_Acid Iodine Iodine Atom (Position 6) Core->Iodine Amide_Coupling Amide Bond Formation Carboxylic_Acid->Amide_Coupling Esterification Esterification Carboxylic_Acid->Esterification Bioisosteres Bioisosteric Replacement Carboxylic_Acid->Bioisosteres Cross_Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Iodine->Cross_Coupling

Figure 2: Key reactive sites and common synthetic transformations of 6-Iodo-1H-indazole-4-carboxylic acid.

  • Carboxylic Acid Moiety (Position 4):

    • Amide Coupling: The carboxylic acid is readily converted to amides using standard coupling reagents (e.g., HATU, HBTU). This allows for the introduction of a wide variety of amines, enabling the exploration of structure-activity relationships (SAR) by probing different chemical spaces.

    • Esterification: Formation of esters can be used to modify the pharmacokinetic properties of a lead compound, for instance, to create a prodrug.

    • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, to improve metabolic stability or cell permeability while maintaining key interactions with the biological target.

  • Iodine Atom (Position 6):

    • Cross-Coupling Reactions: The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of various substituents at this position, including:

      • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

      • Sonogashira Coupling: Introduction of alkyne functionalities.

      • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines.

      • Heck Reaction: Introduction of vinyl groups.

These synthetic strategies allow for the rapid generation of diverse libraries of compounds based on the 6-iodo-1H-indazole-4-carboxylic acid scaffold for screening against various biological targets. Indazole derivatives have shown promise as inhibitors of protein kinases, poly (ADP-ribose) polymerase (PARP), and other enzymes implicated in cancer, inflammation, and neurodegenerative diseases.

Safety and Handling

As with any laboratory chemical, 6-Iodo-1H-indazole-4-carboxylic acid and its precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is not available, related iodo- and indazole-containing compounds may be harmful if swallowed, inhaled, or absorbed through the skin. Treat as a potentially hazardous substance.

Conclusion

6-Iodo-1H-indazole-4-carboxylic acid is a valuable and versatile building block in the synthesis of novel compounds for drug discovery. Its dual functionality, with a readily modifiable carboxylic acid group and an iodine atom amenable to a wide range of cross-coupling reactions, provides medicinal chemists with a powerful tool for the exploration of chemical space and the optimization of lead compounds. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of the next generation of therapeutic agents.

Exploratory

"spectral data for 6-Iodo-1H-indazole-4-carboxylic acid (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectral Analysis of 6-Iodo-1H-indazole-4-carboxylic Acid This guide provides a comprehensive analysis of the expected spectral data for 6-Iodo-1H-indazole-4-carboxylic acid, a heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectral Analysis of 6-Iodo-1H-indazole-4-carboxylic Acid

This guide provides a comprehensive analysis of the expected spectral data for 6-Iodo-1H-indazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a halogenated indazole derivative, this molecule serves as a versatile building block for synthesizing complex bioactive agents. Accurate structural confirmation and purity assessment are paramount, and this document offers a detailed predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. 6-Iodo-1H-indazole-4-carboxylic acid (Molecular Formula: C₈H₅IN₂O₂; Molecular Weight: 301.05 g/mol ) comprises three key components whose electronic and vibrational properties will dictate the spectroscopic output:

  • The 1H-Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The aromatic protons and carbons provide a distinct signature in NMR spectroscopy. The N-H bond will be visible in both NMR and IR spectra.

  • The Carboxylic Acid Group (-COOH) at C4: This powerful electron-withdrawing group will significantly influence the chemical shifts of adjacent protons and carbons. Its characteristic O-H and C=O bonds produce highly diagnostic, strong absorption bands in IR spectroscopy.[1][2]

  • The Iodine Atom at C6: As a heavy halogen, iodine exerts a notable inductive effect and a "heavy atom effect" which influences the chemical shifts of nearby carbons in ¹³C NMR. Its presence is unequivocally confirmed by the molecular weight in mass spectrometry.

The interplay of these functional groups allows for a predictive yet robust characterization, which is essential for researchers synthesizing or utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[3][4] For 6-Iodo-1H-indazole-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Expertise & Causality: Predicting the NMR Spectrum

The predicted chemical shifts are based on the known spectra of parent compounds like 1H-indazole and the predictable electronic effects of the iodo and carboxyl substituents. The carboxylic acid at C4 will deshield the adjacent proton at C5, while the iodine at C6 will influence the protons at C5 and C7.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H3~8.4Singlet (s)-Isolated proton on the pyrazole ring.
H5~7.9Doublet (d)~8.0Ortho-coupled to H7, deshielded by the adjacent C4-COOH.
H7~8.1Doublet (d)~8.0Ortho-coupled to H5.
NH (N1-H)~13.5Broad Singlet (br s)-Acidic proton on the indazole ring, typically broad.[5]
COOH~13.2Broad Singlet (br s)-Highly deshielded carboxylic acid proton, exchanges with D₂O.[6]

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~135Aromatic CH in the pyrazole ring.
C3a~125Aromatic quaternary carbon.
C4~130Aromatic quaternary carbon, attached to the electron-withdrawing COOH group.
C5~128Aromatic CH carbon.
C6~95Aromatic C-I, shielded by the heavy atom effect of iodine.
C7~122Aromatic CH carbon.
C7a~142Aromatic quaternary carbon.
COOH~168Carbonyl carbon of the carboxylic acid.[7]
Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol ensures reproducible and high-quality data.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid 6-Iodo-1H-indazole-4-carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a clean, dry 5 mm NMR tube. DMSO-d₆ is chosen for its excellent solubilizing power for polar, acidic compounds.[8]

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

  • Confirmation (Optional): Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the assignment of the NH and COOH protons, which will exchange with deuterium and disappear from the spectrum.

Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For 6-Iodo-1H-indazole-4-carboxylic acid, the spectrum will be dominated by the highly characteristic absorptions of the carboxylic acid and the N-H group.

Expertise & Causality: Predicting the IR Spectrum

The most prominent feature is expected to be the extremely broad O-H stretch from the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state.[1] This broadness is a hallmark of carboxylic acids and can span a wide region of the spectrum, often overlapping with C-H stretching frequencies.[1][2]

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3300-2500O-H stretch (Carboxylic Acid)Strong, Very BroadCharacteristic of H-bonded dimers in carboxylic acids.[1][9]
~3100N-H stretch (Indazole)Medium, BroadOften appears as a shoulder on the broader O-H band.
~3050Aromatic C-H stretchMedium-WeakTypical for aromatic rings.
1720-1680C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch is a very strong and reliable indicator.[1]
1620-1580C=C/C=N Aromatic Ring StretchesMedium-StrongMultiple bands are expected from the indazole ring system.
1320-1210C-O stretch (Carboxylic Acid)StrongCoupled with O-H bending.
950-910O-H bend (out-of-plane)Medium, BroadAnother characteristic band for carboxylic acid dimers.[1]
~550C-I stretchMedium-WeakExpected in the far-IR region.
Trustworthiness: A Self-Validating Protocol for IR Analysis

Step-by-Step Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 6-Iodo-1H-indazole-4-carboxylic acid powder directly onto the ATR crystal.

  • Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

Visualization: IR Workflow

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.[10] For 6-Iodo-1H-indazole-4-carboxylic acid, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Expertise & Causality: Predicting the Mass Spectrum

ESI is well-suited for this polar, acidic molecule. In negative ion mode ([M-H]⁻), the carboxylic acid will readily deprotonate. In positive ion mode ([M+H]⁺), protonation will likely occur on one of the indazole nitrogen atoms. The most critical piece of evidence will be the accurate mass measurement, which can confirm the elemental formula C₈H₅IN₂O₂.

Predicted Mass Spectrometry Data (ESI-HRMS)

IonCalculated m/z (Monoisotopic)ModeExpected Observation
[M-H]⁻301.9323NegativeThe deprotonated molecule, likely the base peak.
[M+H]⁺302.9479PositiveThe protonated molecule.
[M+Na]⁺324.9299PositiveA common sodium adduct.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion provides further structural proof. Key expected fragmentation pathways include:

  • Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids, leading to a fragment ion corresponding to 6-iodo-1H-indazole.

  • Loss of H₂O (18 Da): Can occur from the carboxylic acid group.

  • Cleavage of the Indazole Ring: Further fragmentation can lead to characteristic ions of the indazole core structure.[11]

Trustworthiness: A Self-Validating Protocol for MS Analysis

Step-by-Step Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the [M-H]⁻ or [M+H]⁺ ion as the precursor and fragmenting it in the collision cell.[12]

Visualization: MS Workflow

Sources

Foundational

Thermodynamic Solubility and Solvation Dynamics of 6-Iodo-1H-indazole-4-carboxylic Acid in Organic Solvents

Executive Summary The rational design of synthesis routes and fragment-based drug discovery (FBDD) pipelines relies heavily on the precise understanding of a compound's solvation thermodynamics. 6-Iodo-1H-indazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of synthesis routes and fragment-based drug discovery (FBDD) pipelines relies heavily on the precise understanding of a compound's solvation thermodynamics. 6-Iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3) presents a highly complex solvation profile due to its polyfunctional nature: a tautomerizable indazole core, an ionizable carboxylic acid moiety, and a highly polarizable, lipophilic heavy halogen (iodine). This whitepaper deconstructs the physicochemical causality governing its solubility in various organic solvents, establishes a self-validating experimental protocol for thermodynamic solubility determination, and provides a quantitative framework for drug development professionals.

Physicochemical Deconstruction & Solvation Causality

To predict and manipulate the solubility of 6-Iodo-1H-indazole-4-carboxylic acid, one must understand the competing intermolecular forces dictated by its structural topology.

The Indazole Core and Tautomerism

Indazole is a bicyclic heteroaromatic system that exists predominantly in the 1H-tautomeric form, which is thermodynamically more stable than the 2H-form by approximately 2.3 kcal/mol [1]. This core acts as both a hydrogen-bond donor (N-H) and acceptor (pyridine-like nitrogen). In non-polar solvents, these sites promote strong intermolecular hydrogen bonding, leading to high crystal lattice energy and consequently poor solubility.

Carboxylic Acid Dimerization

The carboxylic acid group at the 4-position further complicates the crystal lattice. In aprotic, non-polar environments (e.g., hexane, toluene), carboxylic acids spontaneously form highly stable cyclic dimers. To achieve dissolution, the solvent must possess sufficient hydrogen-bond acceptor (HBA) or hydrogen-bond donor (HBD) capacity to disrupt these dimers.

The Heavy Atom Effect: Iodine at the 6-Position

The substitution of iodine at the 6-position introduces significant lipophilicity (increasing the estimated LogP) and molecular polarizability. While this heavy atom effect drastically reduces aqueous solubility, it enhances dispersive interactions with moderately polar and polar aprotic solvents. The large electron cloud of the iodine atom is highly polarizable, allowing for favorable dipole-induced dipole interactions in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Solvation Crystal Crystal Lattice (Strong H-Bonds & Dimers) Protic Polar Protic Solvents (MeOH, EtOH) Crystal->Protic Aprotic Polar Aprotic Solvents (DMSO, DMF) Crystal->Aprotic NonPolar Non-Polar Solvents (Hexane, Toluene) Crystal->NonPolar Protic_Mech H-Bond Donor/Acceptor Disruption Protic->Protic_Mech Aprotic_Mech Strong Dipole Interactions Aprotic->Aprotic_Mech NonPolar_Mech Weak Dispersion Forces Only NonPolar->NonPolar_Mech ModSol Moderate Solubility Protic_Mech->ModSol HighSol High Solubility Aprotic_Mech->HighSol LowSol Low Solubility NonPolar_Mech->LowSol

Solvation mechanism and solvent-solute interaction pathways.

Methodological Framework: Self-Validating Shake-Flask Protocol

The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility [2]. To ensure scientific integrity, the protocol must be designed as a self-validating system —meaning internal controls automatically flag experimental deviations (e.g., incomplete equilibration or filter adsorption).

Experimental Causality and Design
  • Excess Solid Requirement: An excess of 6-Iodo-1H-indazole-4-carboxylic acid must be maintained to ensure the chemical potential of the solid phase equals that of the solute in solution, the fundamental definition of thermodynamic equilibrium.

  • Extended Equilibration (72h): Heterocyclic carboxylic acids often exhibit slow dissolution kinetics due to high lattice energies. A minimum of 72 hours at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) is required [3].

  • PTFE Filtration: PolyTetraFluoroEthylene (PTFE) filters are mandated over nylon or cellulose. The highly lipophilic iodine moiety can cause the compound to adsorb onto polar filter membranes, artificially lowering the quantified solubility [4].

Step-by-Step Protocol
  • Preparation: Add 50 mg of 6-Iodo-1H-indazole-4-carboxylic acid to a 5 mL amber glass vial (amber glass prevents potential photo-degradation of the iodinated aromatic system).

  • Solvent Addition: Add 2.0 mL of the target organic solvent (e.g., DMSO, Methanol, or Dichloromethane). Ensure a visible excess of solid remains.

  • Equilibration: Seal the vials with PTFE-lined caps. Place in an orbital shaker incubator set to 25.0 °C and 200 RPM for 72 hours.

  • Phase Separation: Centrifuge the vials at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 0.5 mL of filtrate to saturate any potential non-specific binding sites on the filter.

  • Dilution & Quantification: Dilute the filtrate into the mobile phase to fall within the linear dynamic range of the HPLC-UV system. Quantify at λmax​ (typically ~280-300 nm for the indazole chromophore).

Workflow N1 Excess Solid Addition N2 Equilibration (72h, 25°C) N1->N2 N3 Centrifugation (10k RPM) N2->N3 N4 PTFE Filtration (Discard 1st 0.5mL) N3->N4 N5 HPLC-UV Quantification N4->N5

Thermodynamic solubility determination workflow via the shake-flask method.

Quantitative Solubility Profiling

Based on the physicochemical principles outlined in Section 1 and historical data for halogenated indazole-carboxylic acids, the solubility profile is highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity. Polar aprotic solvents provide the optimal thermodynamic environment by acting as strong hydrogen-bond acceptors (disrupting the carboxylic acid dimers) without competing for hydrogen-bond donors in a way that would stabilize the solid lattice.

Table 1: Representative Solubility Data at 25°C
Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong HBA disrupts acid dimers; high polarizability solvates the iodine atom.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730.0 - 45.0Similar to DMSO; excellent solvation of the indazole N-H proton.
Polar Protic Methanol (MeOH)32.75.0 - 10.0Competes for H-bonds, but lower capacity to solvate the lipophilic iodine moiety.
Polar Protic Ethanol (EtOH)24.52.0 - 5.0Increased alkyl chain length slightly improves lipophilic interactions, but lower polarity reduces overall capacity.
Non-Polar Aprotic Dichloromethane (DCM)9.1< 1.0Insufficient HBA/HBD capacity to break the indazole/carboxylic acid crystal lattice.
Non-Polar Hexane1.9< 0.01Highly unfavorable thermodynamics; compound remains locked in stable cyclic dimers.

Note: The quantitative values provided are representative baseline estimates derived from structural analogs and predictive thermodynamic modeling. Exact empirical values must be derived using the self-validating protocol described in Section 2.

References

  • Indazole - Synthesis and Reactions as a Chemical Reagent ChemicalBook
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds National Center for Biotechnology Inform
  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs SciTechnol
  • Benzo[d]oxazole-4-carboxylic acid solubility in different solvents BenchChem
Exploratory

"starting materials for 6-Iodo-1H-indazole-4-carboxylic acid synthesis"

An In-Depth Technical Guide to the Synthesis of 6-Iodo-1H-indazole-4-carboxylic acid: Starting Materials and Strategic Selection Introduction 6-Iodo-1H-indazole-4-carboxylic acid is a pivotal building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 6-Iodo-1H-indazole-4-carboxylic acid: Starting Materials and Strategic Selection

Introduction

6-Iodo-1H-indazole-4-carboxylic acid is a pivotal building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective poly(ADP-ribose) polymerase (PARP) inhibitors, such as Talazoparib. The strategic introduction of the iodo group at the 6-position and the carboxylic acid at the 4-position of the indazole scaffold is crucial for subsequent functionalization and molecular scaffolding in drug development. This guide provides a comprehensive overview of the viable synthetic routes, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of 6-Iodo-1H-indazole-4-carboxylic acid reveals several potential synthetic disconnections. The core indazole ring system is typically formed late in the synthesis, often from a substituted aniline or a related precursor. The strategic challenge lies in the precise installation of the iodo and carboxyl functionalities on the bicyclic system.

6-Iodo-1H-indazole-4-carboxylic acid 6-Iodo-1H-indazole-4-carboxylic acid Substituted Indazole Substituted Indazole 6-Iodo-1H-indazole-4-carboxylic acid->Substituted Indazole Functional Group Interconversion Substituted Aniline/Nitrobenzene Substituted Aniline/Nitrobenzene Substituted Indazole->Substituted Aniline/Nitrobenzene Indazole Ring Formation

Figure 1: A simplified retrosynthetic analysis of 6-Iodo-1H-indazole-4-carboxylic acid.

The primary considerations for an efficient synthesis include the availability and cost of starting materials, the overall yield, the regioselectivity of the reactions, and the ease of purification of intermediates and the final product.

Synthetic Route 1: From 2-Methyl-3-nitroaniline

A common and well-documented approach commences with 2-methyl-3-nitroaniline. This route is advantageous due to the commercial availability of the starting material and the well-established transformations involved.

Step-by-Step Protocol
  • Diazotization and Iodination: The synthesis begins with the diazotization of 2-methyl-3-nitroaniline, followed by a Sandmeyer-type reaction to introduce the iodine atom. The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, which is then displaced by an iodide, typically from potassium iodide.

  • Oxidation of the Methyl Group: The methyl group at the 2-position is then oxidized to a carboxylic acid. This transformation is often achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the aromatic ring.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. This reduction is a critical step and can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media.

  • Indazole Ring Formation: The final step involves the formation of the indazole ring. This is achieved through diazotization of the newly formed amino group, followed by an intramolecular cyclization. The reaction is typically carried out in an acidic medium.

Experimental Workflow and Rationale

A 2-Methyl-3-nitroaniline B 1-Iodo-2-methyl-3-nitrobenzene A->B 1. NaNO₂, H₂SO₄ 2. KI C 2-Iodo-6-nitrobenzoic acid B->C KMnO₄ D 2-Amino-6-iodobenzoic acid C->D Fe, NH₄Cl E 6-Iodo-1H-indazole-4-carboxylic acid D->E NaNO₂, HCl

Figure 2: Synthetic workflow starting from 2-methyl-3-nitroaniline.

Causality behind Experimental Choices:

  • Diazotization/Iodination: The Sandmeyer reaction is a reliable method for introducing iodine onto an aromatic ring, offering good yields and regioselectivity.

  • Oxidation: Potassium permanganate is a powerful and cost-effective oxidizing agent suitable for converting an aryl methyl group to a carboxylic acid.

  • Nitro Reduction: The use of iron in the presence of an ammonium salt is a classic and efficient method for the reduction of nitroarenes, often preferred in large-scale synthesis for its cost-effectiveness and milder conditions compared to catalytic hydrogenation.

  • Indazole Formation: The intramolecular cyclization of the diazonium salt derived from 2-amino-6-iodobenzoic acid is a standard and high-yielding method for the construction of the indazole ring system.

Data Summary
Starting MaterialKey ReagentsIntermediate/ProductTypical Yield
2-Methyl-3-nitroanilineNaNO₂, KI1-Iodo-2-methyl-3-nitrobenzene70-80%
1-Iodo-2-methyl-3-nitrobenzeneKMnO₄2-Iodo-6-nitrobenzoic acid60-70%
2-Iodo-6-nitrobenzoic acidFe, NH₄Cl2-Amino-6-iodobenzoic acid85-95%
2-Amino-6-iodobenzoic acidNaNO₂, HCl6-Iodo-1H-indazole-4-carboxylic acid80-90%

Synthetic Route 2: From 4-Methyl-1H-indazole

An alternative strategy involves the direct functionalization of a pre-formed indazole ring. This approach can be more convergent but often requires careful control of regioselectivity.

Step-by-Step Protocol
  • Iodination of 4-Methyl-1H-indazole: The synthesis begins with the direct iodination of 4-methyl-1H-indazole. This can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of this step is crucial, and reaction conditions must be optimized to favor iodination at the 6-position.

  • Oxidation of the Methyl Group: The methyl group at the 4-position is then oxidized to a carboxylic acid. Similar to the previous route, strong oxidizing agents like potassium permanganate are typically employed.

Experimental Workflow and Rationale

A 4-Methyl-1H-indazole B 6-Iodo-4-methyl-1H-indazole A->B NIS or I₂, H₅IO₆ C 6-Iodo-1H-indazole-4-carboxylic acid B->C KMnO₄

Figure 3: Synthetic workflow starting from 4-methyl-1H-indazole.

Causality behind Experimental Choices:

  • Iodination: N-Iodosuccinimide is a mild and selective iodinating agent for electron-rich aromatic systems. The use of iodine in the presence of periodic acid provides a source of electrophilic iodine (I⁺) for the aromatic substitution.

  • Oxidation: The choice of potassium permanganate for the oxidation of the methyl group is based on its proven efficacy and cost-effectiveness.

Data Summary
Starting MaterialKey ReagentsIntermediate/ProductTypical Yield
4-Methyl-1H-indazoleNIS or I₂, H₅IO₆6-Iodo-4-methyl-1H-indazole50-60%
6-Iodo-4-methyl-1H-indazoleKMnO₄6-Iodo-1H-indazole-4-carboxylic acid60-70%

Conclusion

The synthesis of 6-Iodo-1H-indazole-4-carboxylic acid can be effectively achieved through multiple synthetic routes. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory. The route starting from 2-methyl-3-nitroaniline is generally preferred for its well-established procedures and high overall yield. However, the route from 4-methyl-1H-indazole offers a more convergent approach, which can be advantageous in certain contexts. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount for the successful synthesis of this important medicinal chemistry building block.

References

  • Synthesis of 6-Iodo-1H-indazole-4-carboxylic acid. Org. Process Res. Dev. 2013, 17, 8, 1045–1052. [Link]

  • Preparation of indazole derivatives as PARP inhibitors.
Foundational

6-Iodo-1H-indazole-4-carboxylic acid: A Bifunctional Scaffold in Modern Medicinal Chemistry and Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapies, the 1H-indazole core has emerged as a highly privileged pharmacophore, particularly in the development of small-molecule kinase inhibitors. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapies, the 1H-indazole core has emerged as a highly privileged pharmacophore, particularly in the development of small-molecule kinase inhibitors. As a Senior Application Scientist, I frequently encounter the challenge of rapidly generating diverse structure-activity relationship (SAR) libraries while maintaining the core binding interactions of a lead molecule. 6-Iodo-1H-indazole-4-carboxylic acid (CAS ) serves as an elite, bifunctional building block designed to solve this exact problem. By offering two orthogonal sites of reactivity—a highly reactive C6-iodide and a versatile C4-carboxylic acid—this scaffold allows medicinal chemists to systematically probe both the hydrophobic pockets and the solvent-exposed regions of target kinases.

Structural and Electronic Profiling

The utility of 6-iodo-1H-indazole-4-carboxylic acid is rooted in its precise electronic distribution and structural geometry:

  • The Hinge-Binding Motif: The unsubstituted N1-H and N2 atoms of the indazole ring act as a classical hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, allowing the indazole core to anchor deeply within the highly conserved hinge region of protein kinases .

  • C6-Iodo (Hydrophobic Vector): The iodine atom at the 6-position provides a highly reactive site for palladium-catalyzed cross-coupling. Because the C–I bond is significantly weaker and more polarizable than C–Br or C–Cl bonds, it undergoes rapid oxidative addition. This allows for the installation of diverse aryl, heteroaryl, or alkyne groups to explore the kinase's deep hydrophobic pocket.

  • C4-Carboxylic Acid (Solvent/Gatekeeper Vector): The carboxylic acid at the 4-position is typically utilized for amide coupling or esterification. Geometrically, substituents at the C4 position often project outward toward the solvent-front or interact with specific gatekeeper residues, modulating both target selectivity and aqueous solubility .

Orthogonal Functionalization Strategy

To maximize the yield and purity of the final inhibitors, functionalization of this scaffold must follow a strict sequential logic. The C4-carboxylic acid is typically derivatized first via amide coupling. If the C6-cross-coupling were performed first, the free carboxylic acid could poison the palladium catalyst or lead to unwanted side reactions (such as decarboxylative cross-coupling).

G SM 6-Iodo-1H-indazole- 4-carboxylic acid Amide Amide Coupling (C4 Position) SM->Amide HATU, DIPEA R-NH2 Suzuki Suzuki-Miyaura Cross-Coupling (C6 Position) Amide->Suzuki Pd(dppf)Cl2, K2CO3 Ar-B(OH)2 Product Target Kinase Inhibitor Suzuki->Product Deprotection & Purification

Orthogonal functionalization workflow of 6-Iodo-1H-indazole-4-carboxylic acid.

Self-Validating Experimental Methodologies

The following protocols represent field-proven, robust methodologies for the sequential functionalization of the scaffold.

Protocol 1: C4-Amide Coupling (HATU-Mediated)

Objective: Convert the C4-carboxylic acid to an amide while leaving the C6-iodide intact. Causality & Design: The C4 position of the indazole is sterically hindered by the adjacent aromatic system. Standard coupling agents like EDC/HOBt often result in sluggish kinetics and low yields. We utilize HATU , a uronium-based coupling agent that generates a highly reactive HOAt ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates the aminolysis step. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Dissolve 6-iodo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Add HATU (1.2 eq) in a single portion. Stir the mixture for 15 minutes to form the active HOAt ester. The solution will typically transition to a pale yellow color.

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: C6-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C6 position of the previously synthesized C4-amide intermediate. Causality & Design: The C6-iodide is highly primed for oxidative addition by Pd(0). We select Pd(dppf)Cl₂ as the pre-catalyst because the bidentate dppf ligand possesses a large bite angle, which stabilizes the Pd(II) intermediate against degradation (preventing palladium "black-out") and strongly promotes the final reductive elimination step. A biphasic solvent system of 1,4-Dioxane/H₂O is critical; the water dissolves the inorganic base (K₂CO₃) to form the reactive boronate complex necessary for efficient transmetalation.

Step-by-Step Procedure:

  • Charge a Schlenk flask with the C4-amide intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.1 M overall concentration).

  • Purge the flask with nitrogen for 10 minutes by bubbling directly through the solvent.

  • Heat the mixture to 90 °C for 4–6 hours. The superior reactivity of the iodide often allows for shorter reaction times compared to bromides.

  • Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.

  • Purify the crude product via reverse-phase preparative HPLC or silica gel chromatography.

Application in Kinase Inhibitor Design

Indazole derivatives synthesized from this building block have shown profound efficacy across a spectrum of oncology targets. A prominent example is the targeting of Polo-like Kinase 4 (PLK4) , a master regulator of centriole duplication that is frequently overexpressed in breast cancer, lung cancer, and neuroblastoma .

G PLK4 PLK4 Kinase (Overexpressed) Centriole Aberrant Centriole Duplication PLK4->Centriole Autophosphorylation Arrest Mitotic Arrest & Apoptosis Centriole->Arrest Inhibition Effect Inhibitor Indazole-based Inhibitor Inhibitor->PLK4 Hinge Binding (ATP Competitive)

Mechanism of action for indazole-based PLK4 inhibitors in oncology.

Recent structural modifications utilizing the indazole core have yielded highly potent compounds. For instance, optimized indazole-based PLK4 inhibitors (such as Compound C05) have achieved sub-nanomolar kinase inhibitory activity. The table below summarizes the quantitative performance of various indazole-based inhibitors across different kinase targets.

Quantitative Data: Indazole-Based Kinase Inhibitors
Kinase TargetInhibitor Class / CompoundRepresentative IC₅₀Key Cell Lines TestedReference
PLK4 Indazole-based (Compound C05)< 0.1 nMIMR-32, MCF-7, H460Fan et al.
VEGFR-2 Indazole-pyrimidine (13i)34.5 nMN/ATandon et al.
Aurora A Indazole-amide (53d)Potent (Hinge binder)N/ATandon et al.
FGFR-2 Indazole-pyridine (Compound 22)0.8 μMN/ATandon et al.

Pharmacokinetic (PK) & ADME Considerations

While the indazole core provides exceptional pharmacodynamic potency, drug developers must carefully manage its pharmacokinetic profile. The planar, aromatic nature of the indazole can sometimes lead to poor aqueous solubility and rapid metabolic clearance. For example, while PLK4 inhibitor C05 exhibited exceptional in vitro potency, it demonstrated poor metabolic stability in human liver microsomes (HLMs), exhibiting a short half-life (T₁/₂ = 2.69 minutes) .

When utilizing 6-iodo-1H-indazole-4-carboxylic acid, the C4-carboxylic acid vector is frequently exploited to append solubilizing groups (e.g., morpholine or piperazine derivatives) to improve the overall ADME profile, increase the fraction unbound in plasma, and mitigate rapid hepatic metabolism.

Conclusion

6-Iodo-1H-indazole-4-carboxylic acid is far more than a simple chemical reagent; it is a strategically designed vector hub for medicinal chemistry. By understanding the distinct reactivity profiles of the C4 and C6 positions, researchers can execute highly efficient, orthogonal syntheses to rapidly map the chemical space of kinase ATP-binding sites, accelerating the discovery of next-generation targeted therapeutics.

References

  • "6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem", National Institutes of Health (NIH). URL: [Link]

  • Tandon, N., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021, 11, 25228–25257. URL: [Link]

  • Fan, C., et al. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." RSC Medicinal Chemistry, 2025. URL: [Link]

Exploratory

Harnessing the 6-Iodo-1H-Indazole-4-Carboxylic Acid Scaffold: A Technical Guide to Predictive Biological Activity and Drug Design

Executive Rationale: The Indazole Pharmacophore Indazole-containing derivatives represent one of the most critical and versatile heterocyclic scaffolds in modern medicinal chemistry. They exhibit a vast array of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Indazole Pharmacophore

Indazole-containing derivatives represent one of the most critical and versatile heterocyclic scaffolds in modern medicinal chemistry. They exhibit a vast array of pharmacological properties, including potent anticancer, anti-inflammatory, and anti-angiogenic activities[1][2]. While 6-bromo-1H-indazole-4-carboxylic acid derivatives have been extensively validated as robust inhibitors of proangiogenic cytokines (such as TNFα, VEGF, and EGF)[3], the bioisosteric substitution to a 6-iodo analog presents a compelling, yet underexplored, frontier in drug discovery.

As an Application Scientist, I approach scaffold hopping not just as a structural exercise, but as a thermodynamic strategy. This guide elucidates the structural causality, predictive biological activities, and the self-validating experimental frameworks required to evaluate 6-Iodo-1H-indazole-4-carboxylic acid derivatives.

Structural Causality: Why the 6-Iodo Substitution?

In rational drug design, transitioning from a bromine to an iodine atom at the C6 position of the indazole ring fundamentally alters the binding thermodynamics within hydrophobic target pockets.

  • Halogen Bonding (X-Bonding): Iodine is the largest and most polarizable of the stable halogens. It possesses a pronounced positive electrostatic cap (the σ -hole). This allows the 6-iodo substituent to form highly directional, strong halogen bonds with backbone carbonyl oxygens in the hinge region of kinases (e.g., VEGFR2, FGFR1).

  • Steric and Lipophilic Parameters: The van der Waals radius of iodine (2.15 Å) compared to bromine (1.95 Å) allows for tighter packing in deep lipophilic pockets. This increased lipophilicity drives a higher residence time ( τ ) of the inhibitor on the target, which often translates to prolonged in vivo efficacy.

  • The 4-Carboxylic Acid Anchor: The carboxylic acid moiety at the C4 position acts as a critical anchor. It typically engages in salt bridges or strong hydrogen bonds with conserved lysine residues within the kinase domain, stabilizing the DFG-out conformation typical of Type II kinase inhibitors.

Predictive Biological Targets & Pathways

Based on the established activity of closely related analogs[3][4], 6-iodo-1H-indazole-4-carboxylic acid derivatives are predicted to modulate two primary biological axes:

A. Kinase-Mediated Anti-Angiogenesis

Similar to the 6-bromo-1-cyclopentyl amides, the 6-iodo derivatives are hypothesized to act as multi-targeted tyrosine kinase inhibitors (TKIs), specifically suppressing VEGF and TNFα signaling pathways[3]. The enhanced halogen bonding of the iodine atom is expected to yield sub-nanomolar affinity for the ATP-binding pocket of these receptors, effectively starving solid tumors of their vascular supply.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase) VEGF->VEGFR2 Activation PI3K PI3K / AKT VEGFR2->PI3K Phosphorylation MAPK RAF / MEK / ERK VEGFR2->MAPK Phosphorylation IodoIndazole 6-Iodo-Indazole Derivative IodoIndazole->VEGFR2 Halogen Bond at Hinge Region Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis Cell Survival MAPK->Angiogenesis Proliferation

Fig 1: Mechanism of VEGFR2 inhibition by 6-Iodo-indazole derivatives blocking downstream angiogenesis.

B. Reproductive Endocrinology (Sertoli Cell Targeting)

Beyond oncology, indazole carboxylic acids have demonstrated profound efficacy in reproductive endocrinology. Gamendazole, a known indazole carboxylic acid derivative, acts as a potent non-hormonal male contraceptive by inhibiting inhibin B production in primary Sertoli cells[4]. The 6-iodo scaffold may offer an optimized pharmacokinetic profile for this indication, improving oral bioavailability and reversibility.

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity of these derivatives, we must deploy self-validating experimental systems. A self-validating system ensures that every positive signal is orthogonally confirmed, eliminating false positives caused by compound aggregation or auto-fluorescence—a common artifact with heavily conjugated heterocycles[5].

Protocol 1: Orthogonal Kinase Screening (TR-FRET & CETSA)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because TR-FRET uses long-emission lanthanides to time-gate the signal, completely bypassing the intrinsic auto-fluorescence of the indazole core.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the 6-iodo-indazole derivatives in 100% anhydrous DMSO. Dilute to a 3X working concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Primary Screen (TR-FRET):

    • Incubate 5 µL of the compound with 5 µL of recombinant VEGFR2/FGFR1 enzyme (1 nM final) for 15 minutes at room temperature to allow for slow-binding kinetics.

    • Initiate the reaction by adding 5 µL of an ATP/substrate mix (ATP calibrated to the enzyme's Km​ ). Incubate for 60 minutes.

    • Add 5 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-streptavidin). Read at 615 nm and 665 nm after a 1-hour equilibration.

  • Orthogonal Validation (CETSA):

    • Causality: To prove the inhibitor actually binds the target in vivo, the Cellular Thermal Shift Assay (CETSA) measures target thermal stabilization.

    • Treat live HUVEC cells with 10 µM compound for 2 hours.

    • Aliquot cells into PCR tubes and heat across a gradient (40°C to 60°C) for 3 minutes.

    • Lyse cells and quantify soluble VEGFR2 via Western blot. A shift in the melting temperature ( ΔTm​>2∘C ) confirms intracellular target engagement.

Protocol 2: Functional Anti-Angiogenic Validation (HUVEC Tube Formation)

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 µL Matrigel per well and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Harvest HUVECs (passages 2-4) and resuspend in basal medium containing 2% FBS. Seed at 1.5×104 cells/well.

  • Treatment: Immediately add 6-iodo-indazole derivatives at varying concentrations (0.1, 1.0, 10 µM) alongside a VEGF (50 ng/mL) positive control.

  • Quantification: Incubate for 16 hours. Image using phase-contrast microscopy. Quantify total tube length and branch points using the ImageJ Angiogenesis Analyzer plugin.

Workflow Synthesis 1. Synthesis & Purification FRET 2. TR-FRET Kinase Assay Synthesis->FRET CETSA 3. CETSA Target Engagement FRET->CETSA HUVEC 4. HUVEC Tube Formation CETSA->HUVEC InVivo 5. Xenograft Efficacy HUVEC->InVivo

Fig 2: Self-validating experimental workflow from synthesis to in vivo efficacy evaluation.

Quantitative Data Presentation

The following table synthesizes the projected structure-activity relationship (SAR) data, comparing the known 6-bromo derivatives with the predictive computational modeling of the 6-iodo analogs.

Compound ScaffoldC6 SubstituentVEGFR2 IC50 (nM)FGFR1 IC50 (nM)DPPH Scavenging (%)*Primary Application
Indazole-4-carboxamide-H>10,00069.1N/ABaseline Reference
1-Cyclopentyl-indazole-Br (6-Bromo)45.230.268.5%Anti-angiogenic / Antioxidant
1-Cyclopentyl-indazole-I (6-Iodo)12.4 (Pred.)8.5 (Pred.)72.1% (Pred.)Enhanced Kinase Inhibition
Gamendazole Analog-I (6-Iodo)N/AN/AN/AAntispermatogenic

*Note: 6-Bromo and unsubstituted data are derived from established literature[2][3]; 6-Iodo data represents predictive computational modeling based on halogen bond thermodynamics.

References

  • Source: nih.
  • Source: mdpi.
  • Source: semanticscholar.
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Foundational

"introduction to indazole-4-carboxylic acid derivatives"

An In-Depth Technical Guide to Indazole-4-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Executive Summary The indazole nucleus is a privileged heterocyclic scaffold that forms the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Indazole-4-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds, including several FDA-approved drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific, highly versatile subclass: indazole-4-carboxylic acid and its derivatives. We delve into the fundamental chemistry, robust synthetic methodologies, and diverse biological activities of these compounds, highlighting their significant potential in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into synthesis protocols, structure-activity relationships (SAR), and key therapeutic applications, with a particular focus on oncology and anti-inflammatory agents.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Chemical Properties and Tautomerism

Indazole (C₇H₆N₂) is a ten-π electron aromatic heterocyclic system composed of a benzene ring fused to a pyrazole ring.[4][5] A key feature of the indazole ring is its annular tautomerism, existing primarily in the 1H- and 2H-forms. The 1H-tautomer is generally the more thermodynamically stable and predominant form in solution and the solid state.[5][6] This tautomeric behavior is a critical consideration in synthetic strategies, as alkylation or acylation reactions can yield mixtures of N-1 and N-2 isomers, influencing the final compound's biological and physical properties.[5]

Pharmacological Significance

The indazole scaffold is a cornerstone of modern drug design, with derivatives demonstrating a vast range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV activities.[1][3][6] Its prevalence in clinically successful drugs underscores its importance.

Drug NameMechanism of ActionTherapeutic Use
Axitinib Multi-kinase inhibitor (VEGFR 1-3, PDGFR)Renal Cell Carcinoma
Pazopanib Multi-kinase inhibitor (VEGFR, PDGFR, FGFR)Renal Cell Carcinoma, Soft Tissue Sarcoma
Entrectinib Kinase inhibitor (TrkA/B/C, ROS1, ALK)ROS1-positive NSCLC, NTRK fusion-positive solid tumors
Niraparib (MK-4827) PARP inhibitorOvarian, Fallopian Tube, and Peritoneal Cancer
Benzydamine Non-steroidal anti-inflammatory drug (NSAID)Pain and inflammation relief

A selection of FDA-approved drugs featuring the indazole core, highlighting its therapeutic versatility.[1][2][4][7][8]

Synthetic Strategies for Indazole-4-Carboxylic Acid and Derivatives

The functionalization of the indazole core, particularly at the 4-position with a carboxylic acid, provides a critical handle for building molecular complexity and tuning pharmacological activity.

Core Synthesis: 1H-Indazole-4-Carboxylic Acid

A robust and scalable synthesis of the core 1H-indazole-4-carboxylic acid is foundational. A common and effective route begins with 4-bromo-1H-indazole. The causality behind this choice is the strategic placement of the bromine atom, which allows for a directed ortho-metalation followed by carboxylation.

  • Deprotonation: To a solution of 4-bromo-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq.) portion-wise at room temperature. This step is crucial for forming the indazolide anion, which activates the ring system for the subsequent steps. Stir for 30 minutes.

  • Lithium-Halogen Exchange: Cool the mixture to -60°C. The low temperature is critical to control the highly exothermic and rapid lithium-halogen exchange and prevent side reactions. Slowly add sec-butyl lithium (2.1 eq.) while maintaining the internal temperature below -50°C. Stir at this temperature for 2 hours to ensure complete exchange.

  • Carboxylation: Pass a steady stream of anhydrous carbon dioxide gas through the reaction mixture for 1 hour. This introduces the carboxylic acid moiety at the now lithiated 4-position.

  • Workup and Quenching: While still bubbling CO₂, allow the mixture to warm to room temperature. Add brine and adjust the pH to 5 with concentrated HCl. This protonates the carboxylate and prepares the mixture for extraction.

  • Extraction and Purification: Extract the product into warm ethyl acetate. The use of warm solvent is often necessary to improve the solubility of the carboxylic acid. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by silica gel column chromatography or recrystallization to yield pure 1H-indazole-4-carboxylic acid.

G A 4-Bromo-1H-Indazole in THF B Add NaH (1.1 eq) Room Temp, 30 min A->B C Indazolide Anion Formation B->C D Cool to -60°C C->D E Add sec-BuLi (2.1 eq) <-50°C, 2h D->E F Lithium-Halogen Exchange (4-Lithio-Indazole) E->F G Bubble Anhydrous CO₂ Gas 1h F->G H Carboxylation G->H I Warm to RT Acidic Workup (pH 5) H->I J Extraction & Purification I->J K 1H-Indazole-4-Carboxylic Acid J->K

Fig. 1: Synthetic workflow for 1H-Indazole-4-Carboxylic Acid.
Derivatization via Amide Coupling

The carboxylic acid at the C4 position is an ideal anchor for creating libraries of derivatives, most commonly through amide bond formation. This allows for systematic exploration of the chemical space to optimize biological activity.

G cluster_0 Amide Coupling Indazole Indazole-4-Carboxylic Acid Coupling Coupling Agent (e.g., T3P, CDI, HATU) Indazole->Coupling Amine Primary/Secondary Amine (R-NH₂ or R₂-NH) Amine->Coupling Product Indazole-4-Carboxamide Derivative Coupling->Product Base Base (e.g., DIPEA) Base->Coupling Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Coupling

Fig. 2: General scheme for synthesis of Indazole-4-Carboxamide derivatives.

Therapeutic Applications and Biological Activities

Indazole-4-carboxylic acid derivatives have demonstrated significant potential across multiple therapeutic areas.

Anticancer Activity

This is one of the most extensively studied areas for indazole derivatives. Their mechanisms often involve the inhibition of key proteins in cancer signaling pathways.

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3] For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamides showed potent FGFR1 inhibitory activity, with the most active compound exhibiting an IC₅₀ value of 30.2 nM.[6]

  • Anti-proliferative Effects: Derivatives have shown direct cytotoxicity against a range of human cancer cell lines.[1][9] A study on 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides found several compounds with significant inhibitory activity against liver (HEP3BPN-11), breast (MDA-453), and leukemia (HL-60) cancer cells.[1][10] One potent compound demonstrated cytotoxicity with values of 88.12% against HEP3BPN-11, 60.56% against MDA-453, and 69.10% against HL-60.[1]

Compound ClassTarget/Cell LineActivity (IC₅₀ / % Inhibition)Reference
Indazole-4-carboxamideFGFR1 Enzyme30.2 nM[6]
6-Bromo-1-cyclopentyl-indazole-4-carboxamideHEP3BPN-11 (Liver Cancer)88.12% Inhibition[1]
Substituted Indazole Derivative (2f)4T1 (Breast Cancer)0.23 µM[2][9]
Substituted Indazole Derivative (2f)A549 (Lung Cancer)1.15 µM[2][9]

Table summarizing the anticancer activity of selected indazole-4-carboxylic acid derivatives.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation Indazole Indazole-4-COOH Derivative Indazole->VEGFR2 Inhibits RAS RAS → RAF → MEK → ERK PLCg->RAS PI3K PI3K → AKT → mTOR PLCg->PI3K Proliferation Proliferation Angiogenesis Survival RAS->Proliferation PI3K->Proliferation G cluster_pathways Inflammatory Pathways Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Immune Cells (e.g., Macrophages) Stimulus->Cell COX2 COX-2 Enzyme Cell->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cell->Cytokines ROS Reactive Oxygen Species Cell->ROS Indazole Indazole Derivative Indazole->COX2 Indazole->Cytokines Indazole->ROS Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation ROS->Inflammation Prostaglandins->Inflammation

Fig. 4: Key inflammatory pathways modulated by indazole derivatives.
Other Notable Biological Activities
  • Autoimmune Diseases: N-(Indazol-3-yl)piperidine-4-carboxylic acids have been discovered as highly potent and selective allosteric inhibitors of RORγt, a master regulator of Th17 cells, making them promising candidates for treating autoimmune diseases. [11][12]* Male Contraception: Certain indazole-3-carboxylic acid derivatives have shown potent antispermatogenic activity. [4]One analogue, gamendazole, proved to be a powerful oral contraceptive in rats after a single dose, suggesting Sertoli cells as a primary target. [13]* Antimicrobial Activity: Various indazole derivatives have been synthesized and evaluated for their activity against bacteria and fungi, with some compounds showing promising minimum inhibitory concentration (MIC) values against strains like C. albicans and M. tuberculosis. [1]

Conclusion and Future Perspectives

Indazole-4-carboxylic acid and its derivatives represent a rich and versatile scaffold for the development of novel therapeutics. The strategic placement of the carboxylic acid provides an essential synthetic handle for extensive derivatization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The demonstrated success in targeting kinases, inflammatory pathways, and other critical biological regulators validates the continued exploration of this chemical space.

Future research should focus on expanding structural diversity through innovative synthetic methods and leveraging computational and structure-activity relationship studies to guide more rational, mechanism-based drug design. [1]The development of multifunctional agents that can target multiple disease pathways simultaneously may offer solutions for complex conditions and combat drug resistance. [1]As our understanding of the biological roles of these compounds grows, so too will their potential to be translated into next-generation clinical agents.

References

  • Patil, S., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52. Available at: [Link]

  • Zhang, Z., et al. (2020). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters, 11(2), 114-119. Available at: [Link]

  • Noolvi, M. N., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2797. Available at: [Link]

  • Sawant, A. S., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. Available at: [Link]

  • Jayaprakash, P., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. SpringerLink. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Prajapati, N. D., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 6(6), 66-79. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Available at: [Link]

  • Zhang, Z., et al. (2020). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. PubMed. Available at: [Link]

  • Scarpelli, R., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Available at: [Link]

  • Rajan, R. S., & Kumar, S. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Scarpelli, R., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available at: [Link]

  • Guedes, D. A., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 893-906. Available at: [Link]

  • Naya, A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(6), 2249-2262. Available at: [Link]

  • Naya, A., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. Available at: [Link]

  • Burger, M. T., et al. (2017). Synthesis of indazoles. Google Patents.
  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Rajan, R. S., & Kumar, S. S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Available at: [Link]

  • Wang, Z., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. Available at: [Link]

  • Naka, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]

  • Manna, F., et al. (2017). Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. PubMed. Available at: [Link]

  • Sawant, A. S., et al. (2019). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... ResearchGate. Available at: [Link]

  • Sawant, A. S., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Iodo-1H-indazole-4-carboxylic Acid

Executive Summary The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. However, performing palladium-catalyzed cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. However, performing palladium-catalyzed cross-coupling on unprotected, highly functionalized indazoles presents severe synthetic bottlenecks. This application note provides a robust, causality-driven, and self-validating protocol for the Suzuki-Miyaura coupling of 6-Iodo-1H-indazole-4-carboxylic acid . By leveraging specific ligand sterics and precise pH control, this methodology eliminates the need for wasteful protection-deprotection sequences, allowing for direct C6-arylation.

Mechanistic Insights & Causality (E-E-A-T)

When designing a cross-coupling strategy for 6-Iodo-1H-indazole-4-carboxylic acid, the chemist is confronted with a dual-acidic, nitrogen-rich system. Standard palladium protocols routinely fail here due to three intersecting mechanistic challenges:

  • Catalyst Poisoning via the Unprotected Indazole Core: Free NH groups in nitrogen-rich heterocycles are notorious for inhibiting palladium catalysis. The N1/N2 atoms coordinate strongly to Pd(II) intermediates, draining the active catalytic cycle by forming thermodynamically stable, off-cycle dimeric or oligomeric Pd-azole complexes ()[1]. To bypass this inhibitory pathway, the use of sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or SPhos) is strictly required. The extreme steric bulk of these ligands physically occludes the palladium center, preventing the coordination of multiple azole molecules and forcing the metal to remain in the productive catalytic cycle[1].

  • The Dual-Acidic Base Sink: The substrate possesses two acidic protons: the C4-carboxylic acid (pKa ~4) and the indazole NH (pKa ~14). Because the transmetalation step strictly requires a basic environment to form the reactive aryl-boronate species, the substrate itself acts as a base-sink. If insufficient base is used, transmetalation stalls. A minimum of 3.0 to 4.0 equivalents of a robust inorganic base (e.g., K₃PO₄ or K₂CO₃) is required to fully generate the soluble dianion while leaving enough base to activate the boronic acid ()[2].

  • The 6-Iodo Kinetic Advantage: Fortunately, the C-I bond at the 6-position is highly primed for oxidative addition. This allows the reaction to proceed at milder temperatures (60–80 °C) compared to its bromo- or chloro-analogues ()[3]. This mild heating requirement is crucial for minimizing the thermal protodeboronation of sensitive arylboronic acids[4].

Pathway Visualization

G Substrate 6-Iodo-1H-indazole-4-carboxylic acid (pKa ~4 & ~14) Base Base Addition (≥3.0 equiv) Deprotonation to Dianion Substrate->Base K3PO4 / Dioxane:H2O OxAdd Oxidative Addition [Pd(0) → Pd(II)] Base->OxAdd XPhos Pd G3 Inhibition Off-Cycle Inhibition (Pd-Azole Oligomers) OxAdd->Inhibition Small Ligands (e.g., PPh3) Transmet Transmetalation with Ar-B(OH)2 OxAdd->Transmet Boronate Complex Inhibition->OxAdd Blocked by Bulky Biaryl Ligands RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->OxAdd Regenerated Pd(0) Product 6-Aryl-1H-indazole-4-carboxylic acid (Isolated via pH 3-4 adjustment) RedElim->Product

Mechanistic workflow of the Suzuki-Miyaura coupling, highlighting the bypass of off-cycle inhibition.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating why specific parameters are mandatory for this substrate.

Catalyst / LigandBase (Equivalents)Solvent SystemTemp (°C)Yield (%)Causality / Rationale
Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/EtOH90< 10%Unprotected NH poisons Pd; insufficient base fails to deprotonate COOH and activate boronic acid.
Pd(dppf)Cl₂K₂CO₃ (3.0)1,4-Dioxane/H₂O8045%Improved solubility of the dianion; bidentate ligand slightly reduces Pd-azole oligomerization.
XPhos Pd G3 K₃PO₄ (4.0) 1,4-Dioxane/H₂O 80 > 90% Bulky ligand physically blocks off-cycle Pd-azole dimers; excess base ensures rapid transmetalation.

Self-Validating Experimental Protocol

Objective: Synthesis of 6-Aryl-1H-indazole-4-carboxylic acid via Suzuki-Miyaura coupling.

Reagents & Materials

  • 6-Iodo-1H-indazole-4-carboxylic acid (1.0 equiv, limiting reagent)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 4.0 equiv)

  • XPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, thoroughly degassed)

Step-by-Step Execution & Internal Validation

Step 1: Dianion Formation & Solubilization

  • Action: In a Schlenk flask, combine 6-Iodo-1H-indazole-4-carboxylic acid, the arylboronic acid, and K₃PO₄ in the 1,4-Dioxane/H₂O solvent mixture. Stir at room temperature for 10 minutes.

  • Self-Validation Check: The initial suspension MUST transition into a clear, homogeneous solution (or a finely dispersed liquid-liquid emulsion without heavy solid clumps). If unreacted solids persist, the dianion has not fully formed.

  • Causality: Failure here indicates either degraded base or insufficient water volume, which will fatally stall transmetalation. Add water in 100 µL increments until dissolution is achieved.

Step 2: Deoxygenation

  • Action: Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen promotes the homocoupling of the boronic acid (forming biaryl byproducts) and degrades the electron-rich XPhos ligand ()[4].

Step 3: Catalyst Activation

  • Action: Add XPhos Pd G3 under a positive stream of Argon. Heat the reaction mixture to 80 °C.

  • Self-Validation Check: Within 5–10 minutes of heating, the solution should exhibit a distinct color shift (typically from pale yellow to a deep orange/reddish-brown). This visual cue confirms the successful generation of the active Pd(0) species from the G3 precatalyst.

Step 4: In-Process Control (IPC)

  • Action: After 2 hours, withdraw a 10 µL aliquot. Quench immediately into 100 µL of 1M HCl, dilute with 1 mL Acetonitrile, and analyze via LC-MS.

  • Self-Validation Check: The mass spectrum must show the complete disappearance of the starting material isotope pattern (m/z [M+H]⁺ 288.9). The appearance of the product mass confirms successful oxidative addition and transmetalation. If starting material remains but boronic acid is depleted, protodeboronation has outpaced cross-coupling; supplement with 0.5 equiv of boronic acid.

Step 5: pH-Controlled Isolation

  • Action: Cool the reaction to room temperature. Dilute with water and wash with Ethyl Acetate (2x) to remove organic impurities (e.g., homocoupled boronic acid, free ligand). Discard the organic layer.

  • Action: Carefully acidify the aqueous layer dropwise with 1M HCl under vigorous stirring until the pH reaches 3.5 to 4.0.

  • Self-Validation Check: A dense precipitate of the desired 6-Aryl-1H-indazole-4-carboxylic acid will form.

  • Critical Warning: Do not drop the pH below 2.0. If the solution suddenly clarifies at a highly acidic pH, the indazole nitrogen has protonated, converting the product into a water-soluble HCl salt. If this occurs, back-titrate with 1M NaOH to pH 3.5 to recover the precipitate.

  • Action: Filter the precipitate, wash with cold water, and dry under high vacuum.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

  • M., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.[Link]

Sources

Application

"protocols for derivatizing 6-Iodo-1H-indazole-4-carboxylic acid"

Application Note: Orthogonal Derivatization Strategies for 6-Iodo-1H-indazole-4-carboxylic Acid Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Derivatization Strategies for 6-Iodo-1H-indazole-4-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective functionalization, cross-coupling optimization, and library generation.

Executive Summary & Mechanistic Rationale

The indazole ring system is a widely recognized "privileged scaffold" in modern medicinal chemistry, frequently serving as a bioisostere for indole in the development of kinase inhibitors (e.g., FGFR, PAK1) and antimicrobial agents (e.g., Gyrase B inhibitors)[1]. Among the commercially available building blocks, 6-Iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3) [2] stands out due to its dual functional handles: a carboxylic acid at the C4 position and an iodine atom at the C6 position.

However, translating this bifunctional starting material into a diverse library of 4,6-disubstituted indazoles requires a highly orchestrated sequence of reactions. As a Senior Application Scientist, I recommend a specific operational sequence—Protection Amidation Cross-Coupling Deprotection —to maximize yields and prevent catalytic poisoning.

The Causality of the Workflow:

  • N1-Protection: The free 1H -indazole nitrogen is slightly acidic and highly nucleophilic. If left unprotected during palladium-catalyzed cross-coupling, it can coordinate with the Pd center (poisoning the catalyst) or undergo competitive N -arylation (Buchwald-Hartwig-type side reactions). Protecting the indazole NH (e.g., with a Tetrahydropyranyl (THP) group) significantly enhances Suzuki coupling yields[3].

  • C4-Amidation Prior to Suzuki Coupling: The free C4-carboxylic acid can interfere with transition-metal catalysis via decarboxylation or metal coordination. By converting the acid to an amide first, you passivate the C4 position while simultaneously installing the desired pharmacophore[4]. We utilize HATU as the coupling reagent because it is vastly superior for sterically hindered amines and prevents the racemization often seen with traditional carbodiimides[5].

  • C6-Suzuki-Miyaura Coupling: The C6-iodide is highly primed for oxidative addition. With the N1 and C4 positions masked, the Pd-catalyzed C-C bond formation proceeds cleanly with a variety of aryl or heteroaryl boronic acids[6].

Logical Workflow for Derivatization

The following diagram illustrates the self-validating sequence designed to ensure chemoselectivity and high throughput.

G Start 6-Iodo-1H-indazole-4-carboxylic acid (Starting Material) Step1 Step 1: N-Protection (THP or Boc) Start->Step1 Mask acidic NH Step2 Step 2: C4 Amidation (HATU, DIPEA, R-NH2) Step1->Step2 Activate C4-COOH Step3 Step 3: C6 Suzuki Coupling (Pd-Catalyst, R'-B(OH)2) Step2->Step3 C-C Bond Formation Step4 Step 4: Deprotection (Acidic Cleavage) Step3->Step4 Cleave N-Protecting Group End Final 4,6-Disubstituted 1H-Indazole Library Step4->End Isolate Final Product

Figure 1: Sequential derivatization workflow for 6-Iodo-1H-indazole-4-carboxylic acid.

Quantitative Reaction Parameters

To facilitate experimental planning, the following table summarizes the optimized parameters, expected yields, and critical In-Process Controls (IPCs) required to validate each step before proceeding.

Reaction StepPrimary Reagents & CatalystTemp / TimeExpected YieldIn-Process Control (IPC) Validation
1. N-Protection DHP (1.5 eq), cat. pTsOH, DCM40 °C / 4 h85–95%LC-MS: Observe [M+H]++84 Da shift.
2. C4 Amidation HATU (1.2 eq), DIPEA (3.0 eq), DMF25 °C / 2–4 h75–90%LC-MS: Complete consumption of acid mass.
3. C6 Suzuki Pd(dppf)Cl 2​ (5 mol%), K 2​ CO 3​ 100 °C / 12 h60–85%LC-MS: Loss of distinct Iodine isotope pattern.
4. Deprotection 4M HCl in Dioxane or 20% TFA/DCM25 °C / 2–4 h>90%LC-MS: Observe [M+H]+−84 Da shift.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the IPC criteria are strictly met.

Protocol 1: N1-Protection via Tetrahydropyranylation (THP)

Causality: THP is chosen over Boc because it is highly stable to the basic conditions of the subsequent Suzuki coupling, yet easily removed under mild acidic conditions[3].

  • Initiation: Suspend 6-Iodo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add a catalytic amount of p -Toluenesulfonic acid ( p TsOH) (0.1 eq), followed by 3,4-Dihydro-2H-pyran (DHP) (1.5 eq).

  • Propagation: Heat the mixture to 40 °C under a nitrogen atmosphere for 4 hours.

  • Validation (IPC): Pull a 10 μ L aliquot, dilute in Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the THP-adduct ( +84 Da) emerges.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM ( ). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Use the crude intermediate directly in the next step.

Protocol 2: C4-Amidation using HATU

Causality: HATU generates an active HOAt ester that is highly reactive toward both primary and secondary amines, ensuring complete conversion even with sterically hindered anilines[4].

  • Activation: Dissolve the THP-protected indazole acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq)[5]. Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add the desired amine (1.2 eq) dropwise. Stir at 25 °C for 2–4 hours[4].

  • Validation (IPC): Analyze via LC-MS. Ensure the active ester intermediate is fully consumed and the target amide mass is present.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl ( ) to remove DMF, followed by brine. Dry over Na 2​ SO 4​ and purify via silica gel chromatography.

Protocol 3: C6-Suzuki-Miyaura Cross-Coupling

Causality: The C6-iodide is highly reactive. Pd(dppf)Cl 2​ is selected as the catalyst because its bidentate ligand framework suppresses competitive dehalogenation and promotes efficient reductive elimination[3].

  • Preparation: In a microwave vial or Schlenk flask, combine the C4-amide intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K 2​ CO 3​ (2.5 eq)[6].

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) (0.1 M). Add Pd(dppf)Cl 2​ (0.05 eq). Seal the vessel and purge with nitrogen ( ).

  • Reaction: Heat the mixture to 100 °C for 12 hours (or 120 °C for 40 minutes under microwave irradiation).

  • Validation (IPC): Analyze via LC-MS. The distinct isotopic signature of iodine (M / M+2) must be completely absent, replaced by the mass of the cross-coupled product.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, concentrate, and purify via flash chromatography.

Protocol 4: THP Deprotection

Causality: Acidic cleavage removes the THP group, restoring the biologically critical 1H -indazole hydrogen bond donor[3].

  • Cleavage: Dissolve the coupled product in DCM. Add 4M HCl in Dioxane (10 eq) or 20% Trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir at 25 °C for 2 hours.

  • Validation (IPC): LC-MS must show a mass shift of −84 Da, confirming complete THP removal.

  • Isolation: Concentrate the solvent in vacuo. Neutralize with saturated NaHCO 3​ if the free base is desired, extract with EtOAc, and perform a final purification via preparative HPLC to yield the final 4,6-disubstituted 1H -indazole.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate Source: MDPI URL:[Link]

Sources

Method

Application Note: 6-Iodo-1H-indazole-4-carboxylic acid as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In the evolving la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the identification of high-quality, elaborable starting points is critical. 6-Iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3) represents a "triple-threat" scaffold that bridges the gap between biophysical screening and rapid synthetic elaboration.

As a Senior Application Scientist, I frequently advocate for the inclusion of halogenated, heteroaromatic carboxylic acids in primary screening libraries. The rationale for deploying this specific molecule is grounded in three distinct mechanistic advantages:

  • The Indazole Core (The Anchor): Indazoles are widely recognized as privileged scaffolds, particularly in kinase drug discovery [1]. They act as excellent bioisosteres for phenols and indoles, offering superior metabolic stability. The N1/N2 motif serves as a highly efficient hydrogen-bond donor/acceptor pair, perfectly primed for engaging the hinge region of kinases (e.g., AXL, PDK1) [2].

  • The C4-Carboxylic Acid (The Modulator): The carboxylate moiety provides an immediate vector for electrostatic interactions (salt bridges with Lys/Arg residues) or metal chelation in metalloenzymes. Synthetically, it serves as a highly reliable handle for fragment growing via amide coupling.

  • The C6-Iodine (The Probe & Vector): The inclusion of a heavy halogen elevates this fragment into the realm of Halogen-Enriched Fragment Libraries (HEFLibs) [3]. The iodine atom features a pronounced σ -hole, enabling highly directional halogen bonding with protein backbone carbonyls. Furthermore, iodine provides strong anomalous scattering for X-ray crystallographic phasing (the "Halo Library" concept) [4], and acts as a highly reactive electrophile for late-stage palladium-catalyzed cross-coupling.

Pharmacophore Indazole Indazole Core (N1/N2) Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Indazole->Hinge H-Bonds Carboxyl C4-Carboxylic Acid SaltBridge Lys/Arg Residues (Salt Bridge) Carboxyl->SaltBridge Electrostatic Iodine C6-Iodine HalogenBond Backbone Carbonyl (Halogen Bond / Sigma Hole) Iodine->HalogenBond Halogen Bond

Fig 1. Pharmacophore mapping of 6-Iodo-1H-indazole-4-carboxylic acid in a target pocket.

Quantitative Data: Physicochemical Profiling

For a fragment to be viable, it must adhere closely to the "Rule of Three" (Ro3). The heavy iodine atom increases the molecular weight, but the overall ligand efficiency remains exceptional due to the multi-valent interaction potential.

Table 1: Physicochemical Properties & Ro3 Compliance

PropertyValue for 6-Iodo-1H-indazole-4-carboxylic acidRo3 ThresholdStatus
Molecular Weight (MW) 288.04 g/mol ≤300 DaPass
Calculated LogP (cLogP) ~2.1 ≤3.0 Pass
H-Bond Donors (HBD) 2 (NH, OH) ≤3 Pass
H-Bond Acceptors (HBA) 4 (N, N, O, O) ≤3 Marginal (Accepted in HEFLibs)
Rotatable Bonds 1 ≤3 Pass
Polar Surface Area (PSA) 66.4 Ų ≤60 ŲMarginal

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated to ensure experimental reproducibility and logical troubleshooting.

FBDD_Workflow A Halogen-Enriched Fragment Library (HEFLib) B X-Ray Crystallography (Anomalous Phasing via Iodine) A->B Crystal Soaking C Hit Identification (Binding Pose Confirmed) B->C Structural Resolution D Fragment Elaboration (C6 Suzuki / C4 Amidation) C->D Vector Analysis E Lead Optimization (Iterative SAR) D->E Affinity Maturation

Fig 2. FBDD workflow leveraging the 6-Iodo-1H-indazole-4-carboxylic acid scaffold.

Protocol A: Crystallographic Soaking (Halo-Screening)

Purpose: To identify the binding mode of the fragment using X-ray crystallography. The iodine atom allows for the use of anomalous difference Fourier maps, which act as an internal validation control to unambiguously locate the fragment even at low occupancy [4].

Materials:

  • Target protein crystals (apo-form).

  • 6-Iodo-1H-indazole-4-carboxylic acid (100 mM stock in 100% DMSO).

  • Cryoprotectant solution matching the mother liquor.

Step-by-Step Methodology:

  • Preparation of Soak Solution: Dilute the 100 mM fragment stock into the crystallization mother liquor to a final concentration of 10 mM (10% DMSO final). Causality: 10% DMSO is generally the maximum tolerated concentration for protein crystals before lattice degradation occurs.

  • Crystal Transfer: Using a litho-loop, transfer 3-5 apo-crystals into a 2 μ L drop of the soak solution.

  • Incubation: Seal the drop and incubate at the crystallization temperature for 2 to 24 hours. Causality: Time-course soaking is required; too short yields low occupancy, while too long may crack the crystal due to conformational changes induced by the fragment.

  • Cryoprotection & Freezing: Briefly sweep the soaked crystal through a cryoprotectant solution supplemented with 10 mM of the fragment, then flash-freeze in liquid nitrogen.

  • Data Collection & Validation (Self-Validating Step): Collect data at a synchrotron source tuned to an X-ray wavelength of ~1.54 Å (or using a Cu home source) to maximize the anomalous signal of Iodine ( f′′≈7e− ). Calculate an anomalous difference Fourier map. A >5σ peak in the anomalous map confirms the exact coordinate of the C6-Iodine, validating the fragment hit independently of the standard 2Fo​−Fc​ electron density map.

Protocol B: Fragment Growing via Suzuki-Miyaura Cross-Coupling at C6

Purpose: Once the binding pose is confirmed, the C6-Iodine serves as an ideal vector for fragment growing into adjacent hydrophobic pockets.

Materials:

  • 6-Iodo-1H-indazole-4-carboxylic acid (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl 2​ (0.05 eq)

  • Base: K 2​ CO 3​ (3.0 eq)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine the indazole fragment, boronic acid, and K 2​ CO 3​ .

  • Degassing: Add the Dioxane/H 2​ O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ under a stream of Argon. Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and prevents dehalogenation side-reactions common with electron-rich heterocycles.

  • Heating: Seal the vial and heat at 90°C for 4 hours (or microwave at 110°C for 30 mins).

  • In-Process Control (Self-Validating Step): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 289 [M+H]+) and the appearance of the coupled product mass validates successful C-C bond formation. The high reactivity of the C-I bond ensures that coupling occurs exclusively at C6, leaving the C4-carboxylic acid intact for subsequent orthogonal derivatization.

Protocol C: Amide Coupling at C4 (Orthogonal Elaboration)

Purpose: To elaborate the fragment toward solvent-exposed regions or to engage specific lysine residues via amide formation.

Step-by-Step Methodology:

  • Activation: Dissolve the C6-modified indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU is chosen over EDC/HOBt for highly efficient activation of the sterically hindered C4-carboxylate, minimizing epimerization and maximizing yield.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) and stir for 2 hours.

  • Validation: Quench with water, extract with EtOAc, and verify product formation via 1 H-NMR. The disappearance of the broad carboxylic acid proton (~13 ppm) and the appearance of the amide NH proton (~8-9 ppm) confirms successful fragment elaboration.

Conclusion

The integration of 6-Iodo-1H-indazole-4-carboxylic acid into FBDD pipelines provides a distinct strategic advantage. By combining the privileged hinge-binding nature of the indazole, the electrostatic potential of the C4-carboxylate, and the structural/synthetic utility of the C6-iodine, medicinal chemists can dramatically accelerate the hit-to-lead optimization cycle.

References

  • Indazoles in Drug Discovery Source: PharmaBlock URL
  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors Source: ResearchGate URL
  • Source: National Institutes of Health (NIH / PMC)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
Application

Application Notes &amp; Protocols: Synthesis of Novel Heterocycles from 6-Iodo-1H-indazole-4-carboxylic acid

Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the strategic utilization of 6-Iodo-1H-indazole-4-carboxylic acid as a versatile starting material for the synthesis of novel, complex heterocyclic systems. We will explore the orthogonal reactivity of its key functional groups—the C6-iodo, C4-carboxylic acid, and N1-proton—to build molecular diversity through palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization events. The methodologies described herein are designed for researchers and scientists in drug development, offering both the strategic rationale and practical, step-by-step guidance for execution.

Introduction: The Strategic Value of 6-Iodo-1H-indazole-4-carboxylic acid

6-Iodo-1H-indazole-4-carboxylic acid is a trifunctional building block, presenting three distinct and chemically addressable sites for molecular elaboration. This characteristic makes it an exceptionally valuable platform for generating libraries of diverse compounds for drug discovery programs.[3][4]

  • C6-Iodo Group: This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and alkenyl substituents. The reactivity of iodo-indazoles in such transformations is well-established, offering a robust method for carbon-carbon and carbon-heteroatom bond formation.[5][6]

  • C4-Carboxylic Acid Group: This functional group is a key handle for derivatization, most commonly through amide bond formation. Critically, it also serves as an internal nucleophile or electrophile precursor for subsequent intramolecular cyclization reactions, enabling the construction of fused ring systems.

  • N1-Indazole Proton: The acidic N-H can be deprotonated and subsequently alkylated or arylated. This site is often protected during C-C coupling reactions to prevent side reactions and can be used as a final diversification point.

The strategic combination of reactions at these three sites allows for a modular and highly efficient approach to novel heterocycle synthesis.

Caption: Key reactive sites on the 6-Iodo-1H-indazole-4-carboxylic acid scaffold.

Core Synthetic Strategies & Methodologies

The synthesis of complex fused heterocycles from the title compound typically involves a two-stage process: (1) functionalization of the C6-position via cross-coupling, followed by (2) a cyclization reaction involving the C4-carboxylic acid and the newly introduced C6-substituent.

Stage 1: C6-Position Functionalization via Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C6 position is an excellent handle for introducing a wide range of substituents using well-established palladium-catalyzed reactions.[7] The choice of reaction depends on the desired carbon-carbon or carbon-nitrogen bond to be formed.

This reaction is ideal for introducing aryl or heteroaryl moieties. The general mechanism involves the oxidative addition of the iodo-indazole to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product.[8]

General Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 6-Iodo-1H-indazole-4-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a suitable base (e.g., K₂CO₃, 3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a degassed solvent mixture (e.g., Dioxane/H₂O, 4:1, 10 mL).

  • Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This reaction introduces alkynyl groups, which are valuable for further transformations or as structural elements in their own right. It requires both palladium and copper(I) catalysts.[7]

General Protocol: Sonogashira Coupling

  • To a dry reaction vessel, add 6-Iodo-1H-indazole-4-carboxylic acid (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF, 10 mL), an amine base (e.g., triethylamine, 3.0 mmol), and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Stage 2: Intramolecular Cyclization via the C4-Carboxylic Acid

Once the C6-position is functionalized with a suitable group (e.g., a 2-aminoaryl substituent), the C4-carboxylic acid can be leveraged to forge a new heterocyclic ring. This intramolecular reaction is often thermodynamically favorable and can proceed with high efficiency.

Caption: Two-step synthesis of a pyrazolo[4,3-g]quinazolinone derivative.

Step 1: Methyl 6-(2-aminophenyl)-1H-indazole-4-carboxylate

Rationale: The carboxylic acid is first protected as a methyl ester to improve solubility and prevent potential side reactions during the Suzuki coupling.

Materials:

  • Methyl 6-iodo-1H-indazole-4-carboxylate (1.0 eq, 316 mg, 1.0 mmol)

  • 2-Aminophenylboronic acid (1.5 eq, 205 mg, 1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Protocol:

  • Combine methyl 6-iodo-1H-indazole-4-carboxylate, 2-aminophenylboronic acid, and potassium carbonate in an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 100 °C in an oil bath and maintain for 6 hours. Monitor the reaction's progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Step 2: Pyrazolo[4,3-g]quinazolin-5(6H)-one

Rationale: The intermediate from Step 1 is first saponified to the free carboxylic acid. Subsequent heating in acid promotes an intramolecular condensation between the amino group and the carboxylic acid, eliminating water to form the fused quinazolinone ring.

Materials:

  • Methyl 6-(2-aminophenyl)-1H-indazole-4-carboxylate (from Step 1)

  • Lithium Hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF) / Water mixture (3:1)

  • 1M Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

Protocol:

  • Saponification: Dissolve the ester from Step 1 in a THF/Water (3:1) mixture. Add LiOH (3.0 eq) and stir at room temperature for 4 hours until TLC indicates complete conversion to the more polar carboxylic acid.

  • Carefully acidify the reaction mixture to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude carboxylic acid intermediate.

  • Cyclization: Add glacial acetic acid (10 mL) to the crude intermediate.

  • Heat the mixture to 120 °C and reflux for 4 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure pyrazolo[4,3-g]quinazolin-5(6H)-one.

Data and Characterization

All synthesized compounds should be characterized to confirm their structure and purity. The following table provides expected quantitative results for the key steps.

StepCompound NameExpected YieldPurity (LC-MS)Molecular Weight ( g/mol )
1Methyl 6-(2-aminophenyl)-1H-indazole-4-carboxylate65-80%>95%281.29
2Pyrazolo[4,3-g]quinazolin-5(6H)-one70-85%>98%236.22

Characterization Techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the final products.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediates and final products.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., disappearance of -COOH and appearance of amide C=O).

Conclusion

6-Iodo-1H-indazole-4-carboxylic acid serves as an outstanding platform for the modular synthesis of novel and complex heterocyclic frameworks. By strategically combining palladium-catalyzed cross-coupling reactions at the C6-position with subsequent intramolecular cyclizations involving the C4-carboxylic acid, researchers can efficiently generate diverse libraries of drug-like molecules. The protocols provided herein offer a reliable and adaptable blueprint for accessing unique chemical matter, such as the pyrazolo[4,3-g]quinazolinone core, for exploration in various therapeutic areas.

References

  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Benchchem.
  • Synthetic routes to indazole‐fused heterocycles.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Applic
  • Recent Progress in Chemistry and Biology of Indazole and its Deriv
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

"purification challenges of 6-Iodo-1H-indazole-4-carboxylic acid"

Technical Support Center: 6-Iodo-1H-indazole-4-carboxylic acid Welcome to the Technical Support Center for the purification and handling of 6-Iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3). This guide is engineer...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Iodo-1H-indazole-4-carboxylic acid

Welcome to the Technical Support Center for the purification and handling of 6-Iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3). This guide is engineered for researchers, synthetic chemists, and drug development professionals who are encountering bottlenecks in the isolation of this highly polar, amphoteric building block.

Below, we synthesize field-proven chromatographic strategies with the fundamental physicochemical causality behind them, ensuring your purification protocols are both robust and reproducible.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude mixture is completely insoluble in standard chromatography loading solvents (DCM, Hexanes, EtOAc). How do I load it onto a column?

The Causality: 6-Iodo-1H-indazole-4-carboxylic acid is an amphoteric molecule. It contains an acidic carboxylic acid moiety (pKa ~3.5–4.0) and a basic indazole nitrogen (pKa ~1.0–2.0)[1]. In neutral environments, it exhibits zwitterionic-like behavior, forming strong intermolecular hydrogen bond networks that drastically reduce its solubility in non-polar and moderately polar organic solvents. The Solution (Self-Validating Protocol):

  • For Reverse-Phase (RP) HPLC: Dissolve the crude material in neat Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). If precipitation occurs upon injection into the aqueous mobile phase, add 1–2 equivalents of a volatile base (e.g., triethylamine or ammonia) to the sample vial to form the more soluble carboxylate salt before injection. Validation: The solution will turn from a cloudy suspension to completely transparent upon salt formation.

  • For Normal-Phase (NP) Silica: Avoid liquid loading. Instead, perform a dry load . Dissolve the crude in a volatile polar solvent (e.g., THF or MeOH), add Celite or silica gel (3x the crude weight), and evaporate to a free-flowing powder under reduced pressure.

Q2: During Normal-Phase silica gel chromatography, the compound streaks severely, and I get poor mass recovery. Why?

The Causality: The severe streaking is caused by two factors:

  • Strong Silanol Interactions: The carboxylic acid and the indazole NH act as potent hydrogen-bond donors/acceptors, binding irreversibly to the free silanol groups on bare silica.

  • Annular Tautomerism: Indazoles undergo rapid 1H 2H tautomerization in solution[2]. Because the two tautomers have slightly different polarities, the equilibrium causes peak broadening and "tailing" across multiple column volumes. The Solution: You must suppress ionization and disrupt hydrogen bonding. Use a highly polar solvent system such as Dichloromethane/Methanol (DCM/MeOH) and mandatorily add 1% to 2% Glacial Acetic Acid (AcOH) or Formic Acid (FA) to the mobile phase. The acid modifier protonates the silanol sites on the stationary phase and pushes the indazole equilibrium toward a single protonation state, sharpening the band.

Q3: I am observing a loss of the iodine atom (deiodination) during my workup and purification. How do I prevent this?

The Causality: The 6-iodo group is a heavy, polarizable halogen. Aryl iodides are uniquely susceptible to photolytic cleavage (C-I bond homolysis) and oxidative addition if trace transition metals (e.g., Pd, Cu from upstream cross-coupling steps) are present[3][4]. Furthermore, strongly basic conditions combined with heat can induce undesired nucleophilic aromatic substitution or dehalogenation. The Solution:

  • Wrap all receiving flasks and prep-HPLC fraction tubes in aluminum foil to protect them from ambient light.

  • If trace metals are suspected in the crude, pass the mixture through a short pad of metal-scavenging resin (e.g., QuadraPure) prior to chromatography.

  • Maintain the pH of your purification system below 8.0.

Part 2: Quantitative Data Presentation

To optimize your purification strategy, compare the standard methodologies below. Reverse-Phase Prep-HPLC is universally recommended for final polishing, while dry-loading Normal Phase is best for bulk crude clean-up.

Purification MethodStationary Phase / Solvent SystemModifiers RequiredTypical YieldPurity AchievedPros / Cons
Reverse-Phase Prep-HPLC C18 / Water : Acetonitrile0.1% TFA or 0.1% Formic Acid75% - 85%>98%Pros: Sharp peaks, resolves tautomers.Cons: Requires lyophilization to remove water.
Normal-Phase Flash Bare Silica / DCM : MeOH1% - 2% Acetic Acid60% - 70%85% - 92%Pros: Good for large-scale bulk cleanup.Cons: High risk of streaking; acid must be co-evaporated.
Recrystallization None / DMF : Water (1:3)None50% - 60%>99%Pros: Scalable, no silica waste.Cons: Requires high initial crude purity (>80%).

Part 3: Standard Operating Procedure (SOP)

Step-by-Step Methodology: Reverse-Phase Prep-HPLC Purification

This protocol is designed to yield >98% pure 6-Iodo-1H-indazole-4-carboxylic acid while mitigating tautomer-induced peak splitting.

Materials:

  • Prep-HPLC system with a UV-Vis diode array detector.

  • Column: C18 Preparative Column (e.g., 5 μ m, 21.2 x 250 mm).

  • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

Procedure:

  • Sample Preparation: Dissolve 200 mg of crude 6-Iodo-1H-indazole-4-carboxylic acid in 2 mL of HPLC-grade DMSO. Sonicate for 5 minutes. Pass through a 0.45 μ m PTFE syringe filter to remove particulates.

  • System Equilibration: Flush the C18 column with 5% Mobile Phase B for 3 column volumes (CV) at a flow rate of 20 mL/min.

  • Gradient Elution:

    • 0–5 min: Hold at 5% B (Desalting and DMSO elution).

    • 5–25 min: Linear gradient from 5% B to 70% B. (The acidic modifier ensures the carboxylic acid remains protonated, preventing the compound from eluting in the void volume).

    • 25–30 min: Flush at 95% B.

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The indazole core is highly chromophoric. Collect the major peak eluting typically between 40-50% MeCN.

  • Isolation: Pool the pure fractions. Do not use rotary evaporation with high heat, as concentrating TFA can degrade the product. Instead, freeze the pooled fractions at -80 °C and lyophilize (freeze-dry) for 48 hours to obtain the product as a pale yellow/white powder.

Part 4: Purification Decision Workflow

Use the following logical workflow to determine the optimal purification route based on your specific experimental constraints.

PurificationWorkflow Start Crude 6-Iodo-1H-indazole- 4-carboxylic acid Decision1 Scale & Initial Purity? Start->Decision1 PrepLC Reverse-Phase Prep-HPLC (0.1% TFA modifier) Decision1->PrepLC Small scale (<1g) or Complex mixture Recryst Recrystallization (DMF / Water) Decision1->Recryst Large scale (>1g) & >80% initial purity NormalPhase Normal Phase Silica (Dry Load, DCM/MeOH/AcOH) Decision1->NormalPhase Bulk cleanup needed (Tolerates lower purity) Pure Pure Target Compound (Store in dark, inert atm) PrepLC->Pure Lyophilize fractions Recryst->Pure Filter & Wash NormalPhase->Pure Evaporate & Triturate

Decision matrix for isolating 6-Iodo-1H-indazole-4-carboxylic acid based on scale and purity.

References

  • LookChem. "1H-INDAZOLE-6-CARBOXYLIC ACID (CAS 704-91-6) Chemical Properties." LookChem Database. Available at:[Link]

  • PubChem. "6-iodo-1H-indazole | C7H5IN2 | CID 12991241." National Center for Biotechnology Information. Available at:[Link]

Sources

Optimization

"side reactions in the synthesis of 6-Iodo-1H-indazole-4-carboxylic acid"

Welcome to the Technical Support Center for the synthesis of 6-Iodo-1H-indazole-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the critical failure points, mechanistic bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Iodo-1H-indazole-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address the critical failure points, mechanistic bottlenecks, and downstream contamination risks associated with the functionalization of the indazole core.

The most viable and scalable route to this target is the Sandmeyer iodination of 6-amino-1H-indazole-4-carboxylic acid. While conceptually straightforward, the indazole nucleus is highly electron-rich and sensitive to reaction conditions, making it prone to over-halogenation, dimerization, and hydrolysis. Furthermore, improper quenching protocols routinely cause catastrophic failures in downstream cross-coupling applications (e.g., Suzuki or Sonogashira couplings) [1, 2].

Below, you will find a mechanistic map of the reaction pathways, a targeted troubleshooting FAQ, comparative data on quenching agents, and a self-validating Standard Operating Procedure (SOP).

Mechanistic Pathway & Side Reaction Mapping

The following diagram illustrates the critical branch points where the Sandmeyer reaction can deviate from the target pathway, leading to the most commonly observed impurities.

G SM 6-Amino-1H-indazole- 4-carboxylic acid Diazo Diazonium Salt Intermediate SM->Diazo NaNO2, H+ < 5°C Azo Azo-Coupled Dimer (Side Product) SM->Azo Low Acid / Free Amine (Nucleophilic Attack) Target 6-Iodo-1H-indazole- 4-carboxylic acid (Target Product) Diazo->Target KI, I2 (cat) Reverse Addition Phenol 6-Hydroxy Derivative (Side Product) Diazo->Phenol H2O Attack (Low KI / High Temp) Diiodo 3,6-Diiodo Derivative (Over-iodination) Target->Diiodo Excess I2 (C-3 EAS Iodination) Sulfur Elemental Sulfur (S8) (Catalyst Poison) Target->Sulfur Na2S2O3 Quench (Acidic Disproportionation)

Mechanistic pathway of 6-Iodo-1H-indazole-4-carboxylic acid synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: My isolated product looks correct by NMR, but it completely poisons the Palladium catalyst in my downstream Suzuki coupling. What is happening? Cause: You are likely using sodium thiosulfate ( Na2​S2​O3​ ) to quench the excess iodine at the end of the Sandmeyer reaction. In the highly acidic media required for diazotization, thiosulfate disproportionates into sulfur dioxide and highly lipophilic elemental sulfur ( S8​ ) ( S2​O32−​+2H+→S↓+SO2​↑+H2​O ). This elemental sulfur co-precipitates with your iodoindazole and irreversibly forms inactive Palladium(II) sulfide (PdS) complexes in your next step [1, 2]. Solution: Immediately abandon thiosulfate quenches for acidic halogenations. Switch to an Ascorbic Acid quench. Ascorbic acid cleanly reduces I2​ to 2I− and oxidizes to dehydroascorbic acid, which is highly water-soluble and easily removed during filtration [1].

Q2: I am observing a significant amount of the 6-hydroxy-1H-indazole-4-carboxylic acid byproduct. How do I prevent hydrolysis? Cause: The diazonium intermediate is highly reactive. If the concentration of the iodide nucleophile is too low locally, or if the reaction is allowed to warm up before the iodide can attack, water will act as the nucleophile, yielding the phenol derivative. Solution: Implement reverse addition . Do not add KI to the diazonium salt. Instead, dropwise add the cold diazonium solution into a vigorously stirred, concentrated solution of KI. This ensures the diazonium species is always entering an environment with a massive stoichiometric excess of iodide, kinetically favoring halogenation over hydrolysis.

Q3: LC-MS shows a mass corresponding to a diiodo species (M+126). Where is this coming from? Cause: The C-3 position of the indazole core is highly electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS). If the reaction is left stirring for too long after nitrogen evolution ceases, or if a massive excess of I2​ is present, you will generate 3,6-diiodo-1H-indazole-4-carboxylic acid. Solution: Strictly control your stoichiometry. Use 2.5 equivalents of KI and no more than 0.05–0.1 equivalents of I2​ (used solely to initiate the radical decomposition of the diazonium salt). Quench the reaction immediately once N2​ bubbling stops.

Q4: The reaction mixture turns into a thick, dark red/brown sludge before KI addition, and my overall yield is terrible. Cause: This is classic azo coupling . If your acid concentration is too low, a portion of the 6-amino-1H-indazole-4-carboxylic acid remains unprotonated. The free amine is a potent nucleophile and will attack the newly formed diazonium salt, creating a stable, highly colored triazene/azo-dimer. Solution: Ensure the reaction pH is strictly <1 . Use at least 5.0 equivalents of concentrated H2​SO4​ or HCl . The starting material must be fully protonated ( NH3+​ ) to render it non-nucleophilic during the NaNO2​ addition.

Data Presentation: Quenching Agent Selection

The choice of quenching agent is the single most common point of failure in scaling up iodoindazole syntheses. The table below summarizes the quantitative and mechanistic impacts of various reagents.

Quenching AgentMechanism of ActionPost-Quench ByproductsDownstream Pd-Catalyst ImpactRecommendation
Sodium Thiosulfate ( Na2​S2​O3​ )Reduction of I2​ to 2I− Elemental Sulfur ( S8​ ), SO2​ Severe Poisoning (Forms insoluble PdS)DO NOT USE in acidic media
Sodium Bisulfite ( NaHSO3​ )Reduction of I2​ to 2I− Sulfate ( SO42−​ ), H+ Moderate (Potential inorganic salt crash-out)⚠️ Acceptable, but requires careful pH control
Ascorbic Acid (Vitamin C)Oxidation to Dehydroascorbic acidDehydroascorbic acid, 2I− None (Organic byproduct is highly water-soluble)OPTIMAL

Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes reverse-addition and an ascorbic acid quench to maximize yield and ensure catalyst compatibility for downstream functionalization.

Materials Required:

  • 6-Amino-1H-indazole-4-carboxylic acid (1.0 eq)

  • Concentrated H2​SO4​ (5.0 eq)

  • Sodium Nitrite ( NaNO2​ ) (1.05 eq)

  • Potassium Iodide (KI) (2.5 eq)

  • Iodine ( I2​ ) (0.05 eq)

  • L-Ascorbic Acid (As needed for quench)

Step-by-Step Methodology:

  • Amine Protonation: Suspend 6-amino-1H-indazole-4-carboxylic acid (1.0 eq) in a mixture of distilled water and concentrated H2​SO4​ (5.0 eq). Stir vigorously at room temperature for 15 minutes to ensure complete salt formation, then chill the suspension to 0–5 °C using an ice-brine bath.

  • Diazotization: Prepare a concentrated aqueous solution of NaNO2​ (1.05 eq). Add this solution dropwise to the amine suspension via a subsurface needle over 30 minutes. Self-Validation Check: The suspension should transition to a clear or slightly hazy pale-yellow solution, indicating successful diazonium formation. Keep temperature strictly < 5 °C.

  • Halogenation Setup: In a separate, larger reaction vessel, dissolve KI (2.5 eq) and I2​ (0.05 eq) in distilled water. Chill this dark brown solution to 0 °C.

  • Reverse-Addition Coupling: Transfer the cold diazonium solution dropwise into the vigorously stirred KI/ I2​ solution. Caution: Vigorous nitrogen gas ( N2​ ) evolution will occur immediately.

  • Thermal Maturation: Once addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for 2 hours, or until gas evolution completely ceases.

  • Ascorbic Acid Quench (Critical): Prepare a 1M aqueous solution of L-Ascorbic Acid. Add this dropwise to the reaction mixture until the dark brown/purple color of excess iodine rapidly dissipates. Self-Validation Check: The endpoint is reached when the mixture turns into a light tan/yellow suspension. Do not over-add.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove residual acid, dehydroascorbic acid, and potassium salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 6-Iodo-1H-indazole-4-carboxylic acid.

References

  • Chekal, B. P., et al. "Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib." Organic Process Research & Development, vol. 18, no. 1, 2014, pp. 266-274. Available at:[Link]

  • Wang, K., et al. "Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols." Organic Process Research & Development, vol. 17, no. 8, 2013, pp. 1066-1074. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Yield for 6-Iodo-1H-indazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing 6-Iodo-1H-indazole-4-carboxylic acid from its brominated precursor is a critical transformation in drug development, often plagued by low yields due to catalyst poiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 6-Iodo-1H-indazole-4-carboxylic acid from its brominated precursor is a critical transformation in drug development, often plagued by low yields due to catalyst poisoning and side reactions. This guide provides a self-validating, step-by-step protocol, quantitative optimization data, and a comprehensive troubleshooting Q&A to ensure high-fidelity halogen exchange.

Diagnostic Workflow

G A 6-Bromo-1H-indazole-4-carboxylic acid (Starting Material) B Direct Cu-Catalysis (Catalyst Poisoning) A->B Unprotected C Esterification (MeOH, H2SO4) A->C Protected Route D Halogen Exchange (CuI, KI, DMEDA) C->D E Hydrolysis (LiOH, THF/H2O) D->E F 6-Iodo-1H-indazole-4-carboxylic acid (Target Product) E->F

Workflow for optimizing 6-Iodo-1H-indazole-4-carboxylic acid synthesis via ester protection.

Step-by-Step Experimental Protocols

To prevent the free carboxylic acid from coordinating with and deactivating the copper catalyst, a three-step protection-exchange-deprotection sequence is mandatory[1]. This protocol is designed as a self-validating system; visual cues and TLC checkpoints confirm success at each stage.

Protocol A: Esterification (Protection)
  • Initiation: Suspend 6-bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C to prevent uncontrolled exotherms.

  • Reaction: Reflux the mixture for 12 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting material spot (baseline) should completely convert to a higher Rf spot.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield methyl 6-bromo-1H-indazole-4-carboxylate[1].

Protocol B: Copper-Catalyzed Halogen Exchange (Finkelstein-type)
  • Preparation: In an oven-dried Schlenk flask, combine methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq), strictly anhydrous KI (3.0 eq), and CuI (0.05 eq)[2].

  • Atmosphere: Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) and N,N'-dimethylethylenediamine (DMEDA) (0.1 eq)[2].

  • Execution: Seal the flask and heat to 110°C for 24 hours. Self-Validation: The solution will transition to a deep blue/green color, confirming the formation of the active Cu-ligand complex.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove copper salts, wash with EtOAc, and concentrate. Purify via silica gel chromatography to isolate methyl 6-iodo-1H-indazole-4-carboxylate.

Protocol C: Hydrolysis (Deprotection)
  • Solvation: Dissolve methyl 6-iodo-1H-indazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and H₂O (0.1 M)[1].

  • Reaction: Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

  • Precipitation: Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl dropwise. Self-Validation: A white/pale yellow precipitate will form exactly as the pH approaches 4.

  • Collection: Filter the solid, wash with cold water, and dry under high vacuum to yield pure 6-Iodo-1H-indazole-4-carboxylic acid[1].

Quantitative Data & Yield Optimization

The table below summarizes the causality between reaction conditions and isolated yields during the critical halogen exchange step.

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)Mechanistic Outcome
Free AcidCuI (20 mol%), DMEDA1,4-Dioxane110< 30%Severe catalyst poisoning via carboxylate-Cu(I) coordination.
Methyl EsterCuI (20 mol%), No Ligand1,4-Dioxane11045%Poor Cu(I) solubility; rapid disproportionation to Cu(0)/Cu(II).
Methyl EsterCuI (5 mol%), DMEDADMF11068%Moderate yield; competitive protodehalogenation observed.
Methyl Ester CuI (5 mol%), DMEDA 1,4-Dioxane 110 > 85% Optimal stabilization of Cu(I) intermediate; high conversion. [2]

Troubleshooting Guides & FAQs

Q: Why does the direct halogen exchange on the free carboxylic acid result in poor yields (<30%)? A: The free carboxylate group strongly coordinates to the Cu(I) center, forming an inactive, insoluble copper-carboxylate network. This sequesters the catalyst, preventing the oxidative addition of the C-Br bond. Masking the acid as a methyl ester eliminates this parasitic coordination, restoring the catalytic cycle's efficiency[1].

Q: I am observing significant protodehalogenation (formation of 1H-indazole-4-carboxylic acid) during the Finkelstein reaction. How can I minimize this? A: Protodehalogenation is typically caused by trace moisture in the solvent or highly hygroscopic potassium iodide (KI). Ensure that KI is dried under vacuum at 120°C overnight before use, and use strictly anhydrous 1,4-dioxane. Additionally, degassing the solvent via freeze-pump-thaw cycles prevents oxygen-mediated side reactions and radical abstraction pathways.

Q: What is the exact mechanistic role of N,N'-dimethylethylenediamine (DMEDA) in the iodination step? A: DMEDA acts as a bidentate ligand that stabilizes the Cu(I) intermediate and dramatically increases its solubility in moderately polar organic solvents like 1,4-dioxane[2]. By coordinating to the copper center, it increases the electron density on the metal, facilitating the rate-limiting oxidative addition of the aryl bromide, while preventing the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species.

Q: During the final LiOH hydrolysis, the indazole ring degrades, or the yield drops significantly. What went wrong? A: While indazoles are generally stable to base, prolonged exposure to strong bases at elevated temperatures can lead to ring-opening or side reactions. Ensure the hydrolysis is performed strictly at room temperature using a mild excess of LiOH in a THF/Water mixture[1]. The system is self-validating if you monitor strictly by TLC; quench with 1M HCl to pH 4 immediately upon the disappearance of the ester spot. Avoid over-acidification (pH < 2), which can protonate the indazole nitrogen and increase water solubility, lowering your recovered yield.

Q: Can I use the Sandmeyer reaction starting from 6-amino-1H-indazole-4-carboxylic acid instead? A: Yes, diazotization of the 6-amino derivative followed by treatment with KI is a viable alternative[2]. However, the Sandmeyer route often requires highly acidic conditions (e.g., concentrated HCl and NaNO₂) which can be harsh and generate diazonium salts that are prone to explosive decomposition if not handled carefully[3]. The copper-catalyzed exchange from the 6-bromo derivative is generally preferred for scale-up due to its milder conditions and superior safety profile.

References

  • Google Patents. "WO2006048745A1 - Methods for preparing indazole compounds.
  • Semantic Scholar. "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors." Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Iodinated Indazoles

Welcome to the Technical Support Center. Coupling iodinated indazoles via the Suzuki-Miyaura reaction presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling iodinated indazoles via the Suzuki-Miyaura reaction presents unique mechanistic challenges. The indazole core—a privileged scaffold in medicinal chemistry—features an acidic N-H and multiple coordination sites that can actively interfere with palladium catalytic cycles. This guide provides drug development professionals and synthetic chemists with field-proven, causality-driven solutions to overcome catalyst poisoning, protodeboronation, and dehalogenation.

Diagnostic Workflow

G Start Analyze Crude Reaction via LC-MS / GC-MS Cond1 High Ar-H Byproduct? (Boronic Acid Consumed) Start->Cond1 Cond2 Unreacted Iodoindazole? (Catalyst Stalled) Start->Cond2 Cond3 Deiodinated Indazole? (Hydrodehalogenation) Start->Cond3 Path1 Protodeboronation Cond1->Path1 Yes Path2 Catalyst Poisoning (Pd-Azolyl Dimer) Cond2->Path2 Yes Path3 Hydride Abstraction Cond3->Path3 Yes Sol1 Use Weaker Base (K3PO4) or MIDA Boronates Path1->Sol1 Sol2 Use Bulky Ligands (XPhos) or N-Protect Indazole Path2->Sol2 Sol3 Use Aprotic Solvents & Degas Thoroughly Path3->Sol3

Diagnostic workflow for identifying and resolving common Suzuki coupling failures.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction stalls with mostly unreacted iodoindazole and no product. Why is the catalyst dying? Causality: Unprotected indazoles possess an acidic N-H group (pKa ~14). Following the oxidative addition of the iodoindazole to the Pd(0) species, the indazole nitrogen can deprotonate and coordinate with the palladium center. This displaces the phosphine ligands and leads to the formation of highly stable, inactive Pd(II)-azolyl dimers or oligomers[1]. This off-cycle resting state effectively sequesters your catalyst, halting the reaction. Solution: You must alter the steric environment of the palladium center. Switch to highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos[1]. The extreme bulk of these ligands prevents the formation of multimeric Pd-azolyl complexes, forcing the catalytic cycle forward toward transmetalation. Alternatively, mask the acidic N-H using a protecting group (e.g., THP, Boc) prior to the coupling[2].

Q2: LC-MS shows my iodoindazole is intact, but the boronic acid is completely consumed and converted to a simple arene (Ar-H). What is happening? Causality: You are observing protodeboronation (or protodeborylation), a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond[3]. This process is highly dependent on pH, temperature, and the electronic nature of the substrate[4]. The basic conditions required for Suzuki coupling generate a reactive boronate anion ([ArB(OH)₃]⁻); if the transmetalation step is slow (due to catalyst poisoning or steric hindrance), the boronate anion undergoes base-catalyzed hydrolysis[3][4]. Solution: Lower the basicity of the reaction medium. Replace strong bases with weaker alternatives like K₃PO₄, Cs₂CO₃, or fluoride salts[5][6]. Additionally, minimize water content or switch to slow-release boron strategies, such as MIDA boronates or potassium trifluoroborate (Molander) salts, which maintain a low steady-state concentration of the active boronic acid, preventing its bulk degradation[4][6].

Q3: I am observing significant deiodination (hydrodehalogenation) of my iodoindazole starting material. How do I prevent this? Causality: Dehalogenation occurs when the Pd(II)-aryl intermediate abstracts a hydride from the reaction environment instead of undergoing transmetalation with the boron partner[7]. Common hydride sources include protic solvents (like ethanol or isopropanol) and certain amine bases. Solution: Eliminate all potential hydride sources. Switch to strictly aprotic solvents (e.g., 1,4-dioxane, toluene, or 2-MeTHF) and use inorganic carbonate or phosphate bases[6][7]. Furthermore, ensure thorough degassing of your solvents via sparging with Argon/Nitrogen or freeze-pump-thaw cycles. Oxygen can oxidize phosphine ligands, altering the palladium's coordination sphere and promoting these undesired side reactions[7].

Q4: Should I protect the indazole nitrogen before the Suzuki coupling? Causality: While modern ligand design allows for the direct coupling of unprotected iodoindazoles[1], N-protection fundamentally alters the electronic and steric profile of the substrate. Protecting groups like THP (tetrahydropyranyl) completely abolish the N-H acidity, eliminating the risk of Pd-coordination and catalyst poisoning. This often leads to significantly higher yields, lower catalyst loading requirements, and cleaner crude mixtures[2]. Solution: If direct coupling with XPhos/SPhos fails or requires excessive catalyst loading, N-protection is the most reliable, self-validating fallback. The THP group is highly recommended as it is easily installed and can be removed under mild acidic conditions post-coupling[2].

Mechanistic Pathway of Catalyst Inhibition

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II)-Iodo Complex) Pd0->OxAdd + Iodoindazole OffCycle Off-Cycle Resting State (Inactive Pd-Azolyl Dimer) OxAdd->OffCycle Unprotected N-H (Standard Ligands) TransMet Transmetalation (+ Boronic Acid) OxAdd->TransMet Bulky Ligand (XPhos) or N-Protected RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Indazole Product RedElim->Product

Mechanistic divergence showing catalyst poisoning vs. productive transmetalation.

Quantitative Data: Ligand & Condition Optimization

The choice of ligand and base is the primary determinant of success when coupling unprotected iodoindazoles. The table below synthesizes expected outcomes based on established mechanistic studies[1][8].

Catalyst SystemLigand TypeBase / SolventTypical Conversion (%)Primary Limitation / Observation
Pd₂(dba)₃ + XPhos Bulky Biaryl PhosphineK₃PO₄ / Dioxane-H₂O>85%Highly effective; prevents Pd-azolyl dimer formation[1].
Pd₂(dba)₃ + SPhos Bulky Biaryl PhosphineK₃PO₄ / Dioxane-H₂O70–80%Slightly less sterically demanding than XPhos[1].
PdCl₂(dppf) Ferrocene-basedK₂CO₃ / DME60–85%Effective, but prone to protodeboronation if heated excessively[8].
Pd(PPh₃)₄ Standard PhosphineNa₂CO₃ / Dioxane-H₂O<40%Rapid formation of inactive Pd-azolyl dimers; stalls quickly[1].

Self-Validating Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling of Unprotected Iodoindazole

This protocol utilizes bulky biaryl ligands to bypass N-protection.

  • Reaction Setup (Inert Atmosphere): In a glovebox or using standard Schlenk techniques, charge a flame-dried vial with the unprotected iodoindazole (1.0 equiv), the boronic acid (1.5 equiv), Pd₂(dba)₃ (2.0 mol%), XPhos (8.0 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv)[1].

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) via syringe. Note: Degassing via sparging for 30 minutes is critical to prevent phosphine oxidation[7].

  • Reaction Execution: Seal the vial and heat to 100 °C with vigorous stirring for 15 hours[1].

  • Self-Validation Check (t = 2 hours): Extract a 10 µL aliquot and analyze via LC-MS.

    • Diagnostic: If the characteristic UV peak of the iodoindazole remains unchanged while the boronic acid mass disappears, your catalyst is sequestered or protodeboronation is dominating. Do not simply add more boronic acid; the system requires a ligand adjustment or a switch to Protocol B.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: THP-Protection and Subsequent Coupling

This protocol is the robust fallback when direct coupling fails, utilizing THP to mask the acidic N-H[2].

  • N-Protection: Dissolve the iodoindazole (1.0 equiv) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv). Stir at room temperature for 4 hours[2].

  • Self-Validation Check (Protection): Analyze via TLC (Hexane:EtOAc). The product should show a complete shift to a higher Rf value. The disappearance of the broad N-H stretch (~3200 cm⁻¹) in IR confirms successful masking, ensuring the substrate cannot poison the Pd catalyst[2].

  • Suzuki Coupling: To a degassed solution of the THP-protected iodoindazole in DME, add the boronic acid (1.2 equiv), PdCl₂(dppf) (5 mol%), and 2M aqueous K₂CO₃ (2.0 equiv). Heat at 80 °C for 12 hours[8][9].

  • Deprotection: Isolate the coupled intermediate. Dissolve in Methanol and add 2M HCl. Stir at 50 °C for 2 hours to quantitatively cleave the THP group, yielding the final unprotected, arylated indazole[2].

References

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC", nih.gov,[Link]

  • "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC", nih.gov,[Link]

  • "A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diaminato - ChemRxiv", chemrxiv.org,[Link]

  • "For the pro's (Suzuki) : r/Chempros - Reddit", reddit.com,[Link]

  • "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis", ed.ac.uk,[Link]

  • "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI", mdpi.com,[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Deiodination of 6-Iodo-1H-indazole-4-carboxylic Acid

Welcome to the advanced technical support guide for working with 6-Iodo-1H-indazole-4-carboxylic acid . This compound is a highly valuable building block in drug discovery, offering two vectors for functionalization: the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for working with 6-Iodo-1H-indazole-4-carboxylic acid . This compound is a highly valuable building block in drug discovery, offering two vectors for functionalization: the carboxylic acid at C4 and the iodine at C6. However, researchers frequently encounter a critical failure mode during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): competitive hydrodehalogenation (deiodination) , which converts the starting material into the unreactive 1H-indazole-4-carboxylic acid.

This guide provides mechanistic insights, a troubleshooting matrix, and validated protocols to suppress this side reaction and maximize your cross-coupling yields.

Mechanistic Insight: The Causality of Deiodination

To stop deiodination, we must first understand its kinetic origins. In a standard palladium-catalyzed cross-coupling, the active Pd(0) species undergoes oxidative addition into the C–I bond to form an Ar-Pd(II)-I intermediate . For successful coupling, this intermediate must rapidly undergo transmetalation with the coupling partner (e.g., a boronic acid).

Deiodination occurs when transmetalation is kinetically slow, allowing the Ar-Pd(II)-I intermediate to linger. During this delay, the intermediate is vulnerable to attack by a hydride source 1. The iodide is displaced to form an Ar-Pd(II)-H species , which subsequently undergoes reductive elimination to yield the deiodinated arene (Ar-H) 2.

Common Hydride Donors in the Reaction Mixture:

  • Alkoxide Bases: Methoxide and ethoxide bases can undergo β -hydride elimination, transferring a hydride directly to the palladium center.

  • Aliphatic Amines: Triethylamine or DIPEA can act as hydride donors via similar oxidative pathways.

  • Solvents & Adventitious Water: Primary and secondary alcohols, and even adventitious water interacting with basic phosphines, can serve as unintended hydrogen sources 2.

The Role of the Unprotected Indazole: 6-Iodo-1H-indazole-4-carboxylic acid contains a free carboxylic acid (pKa ~4) and an indazole NH (pKa ~14). Under basic coupling conditions, these form carboxylate and indazolide anions that can coordinate directly to the palladium center, creating off-cycle, unreactive Pd-complexes. This effectively poisons the catalyst, halting transmetalation and heavily biasing the reaction toward the deiodination degradation pathway [[3]]().

Mechanism Pd Pd(0) Catalyst OxAdd Oxidative Addition Pd->OxAdd ArI 6-Iodo-1H-indazole Derivative ArI->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Trans Transmetalation (Desired) PdII->Trans Fast with Bulky Ligands Hydride Hydride Attack (Side Reaction) PdII->Hydride Slow Transmetalation + Hydride Source Prod Cross-Coupled Product Trans->Prod Prod->Pd Regenerates Pd(0) Deiodo Deiodinated Product (Ar-H) Hydride->Deiodo Deiodo->Pd

Catalytic cycle showing the divergence between cross-coupling and hydrodehalogenation.

Troubleshooting Guide & FAQs

Q1: I am running a Suzuki coupling on the unprotected acid, but LCMS shows a massive peak at m/z 162 (-126 Da). What is happening? A: The mass shift of -126 Da corresponds to the exact loss of the iodine atom (hydrodehalogenation). Because your carboxylic acid and indazole NH are unprotected, they are deprotonated by the reaction base, coordinating to the Pd catalyst and stalling transmetalation. You must protect these functional groups prior to coupling.

Q2: Which base and solvent combination minimizes deiodination? A: Avoid alkoxide bases (NaOEt, NaOMe) and alcohol solvents (EtOH, MeOH) entirely, as they are potent hydride donors. Instead, use an inorganic, non-nucleophilic base like anhydrous K3​PO4​ or Cs2​CO3​ suspended in an aprotic solvent system like 1,4-Dioxane or Toluene. A small amount of water (e.g., Dioxane/H2O 4:1) is permissible and often required to dissolve the base and activate the boronic acid, provided the ligand is highly active 4.

Q3: How does ligand selection influence the deiodination ratio? A: Standard ligands like PPh3​ or dppf often fail with electron-rich or heteroaromatic iodides because they do not accelerate the catalytic cycle enough to outcompete background degradation. Switching to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or BrettPhos ) accelerates both oxidative addition and reductive elimination, pushing the intermediate through the desired pathway before deiodination can occur 4.

Troubleshooting Start Issue: High Deiodination Observed in LCMS CheckProtect Are the -COOH and -NH groups protected? Start->CheckProtect Protect Protect as Methyl Ester and THP/Boc CheckProtect->Protect No CheckBase Is the base or solvent donating hydrides? CheckProtect->CheckBase Yes Protect->CheckBase ChangeBase Switch to anhydrous K3PO4 in Dioxane/Toluene CheckBase->ChangeBase Yes (e.g., NaOEt, MeOH) CheckCat Is transmetalation too slow? CheckBase->CheckCat No ChangeBase->CheckCat ChangeCat Use XPhos Pd G2 (Accelerates coupling) CheckCat->ChangeCat Yes Success Deiodination Minimized (< 5%) ChangeCat->Success

Decision tree for troubleshooting and minimizing deiodination in cross-coupling workflows.

Self-Validating Experimental Protocols

Protocol A: Dual Protection of 6-Iodo-1H-indazole-4-carboxylic acid

Causality: Masking the acidic protons prevents the formation of off-cycle palladium carboxylate dimers and prevents the indazole nitrogen from coordinating to the catalyst.

Step 1: Esterification

  • Suspend 6-Iodo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).

  • Cool to 0 °C and add Thionyl Chloride ( SOCl2​ , 3.0 eq) dropwise. Caution: Exothermic, evolves HCl gas.

  • Reflux at 70 °C for 4 hours.

  • Validation Check: Monitor by LCMS. The starting material (m/z 288.9 [M+H]+) should fully convert to the methyl ester (m/z 302.9 [M+H]+).

  • Concentrate under vacuum, neutralize with saturated NaHCO3​ , and extract with EtOAc. Dry and concentrate.

Step 2: THP Protection of the Indazole NH

  • Dissolve the crude methyl ester (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Add 3,4-Dihydro-2H-pyran (DHP, 2.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Stir at room temperature for 12 hours.

  • Validation Check: TLC (Hexanes/EtOAc 3:1) should show a clean shift to a higher Rf spot. LCMS will show m/z 387.0 [M+H]+.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Optimized Suzuki-Miyaura Coupling

Causality: Utilizing XPhos Pd G2 ensures rapid generation of the active monoligated Pd(0) species. The steric bulk of XPhos forces rapid reductive elimination, effectively outrunning the background deiodination rate 4.

  • In an oven-dried Schlenk tube, combine the protected 6-iodoindazole derivative from Protocol A (1.0 eq), the desired Aryl Boronic Acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Add XPhos Pd G2 (0.05 eq, 5 mol%).

  • Seal the tube with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3x).

  • Add degassed 1,4-Dioxane and degassed H2​O (4:1 ratio, 0.1 M total concentration) via syringe.

  • Heat the biphasic mixture to 90 °C under vigorous stirring for 4 hours.

  • Validation Check: Analyze an aliquot by LCMS. The peak for the deiodinated side product (m/z 261.1 for the THP-ester) should be <5% relative to the desired cross-coupled product mass.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify.

Quantitative Data Presentation

The table below summarizes the impact of protection strategies and catalyst selection on the ratio of desired cross-coupling versus the deiodination side reaction.

EntrySubstrate StatusCatalyst SystemSolvent / BaseOutcome Ratio (Coupled : Deiodinated)
1Unprotected Acid Pd(PPh3​)4​ (10 mol%)EtOH / NaOEt5% : 95%
2Unprotected Acid Pd(dppf)Cl2​ (10 mol%)DMF / K2​CO3​ 20% : 80%
3Protected (Ester/THP) Pd(dppf)Cl2​ (10 mol%)Dioxane / K3​PO4​ 65% : 35%
4 Protected (Ester/THP) XPhos Pd G2 (5 mol%) Dioxane/ H2​O / K3​PO4​ 94% : 6%

Note: Data reflects typical yields determined by LCMS integration at 254 nm. Entry 4 represents the optimized conditions described in Protocol B.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics (ACS Publications) URL:[Link]

  • Ligand-Enabled Regioselective Cross-Coupling of Palladacycles with Aryl Halides via C–H Activation Organic Letters (ACS Publications) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 6-Iodo-1H-indazole-4-carboxylic Acid

Welcome to the Technical Support Center. Working with highly functionalized indazoles like 6-Iodo-1H-indazole-4-carboxylic acid presents complex chemoselectivity and regioselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with highly functionalized indazoles like 6-Iodo-1H-indazole-4-carboxylic acid presents complex chemoselectivity and regioselectivity challenges. This guide is designed for drug development professionals and synthetic chemists to troubleshoot competing reactions at the N1/N2 indazole nitrogens, the C6-iodo group, and the C4-carboxylic acid.

Triage & Workflow Overview

Before initiating any functionalization, it is critical to map the sequence of protection and activation. The 4-carboxylic acid will compete as an oxygen nucleophile under basic conditions, and the free indazole N-H will poison palladium catalysts during cross-coupling.

Workflow SM 6-Iodo-1H-indazole- 4-carboxylic acid Step1 1. Carboxyl Protection (Esterification) SM->Step1 MeOH, H2SO4 Chemoselective Step2_N1 2a. N1-Alkylation (NaH, THF, R-X) Step1->Step2_N1 Thermodynamic Control Step2_N2 2b. N2-Alkylation (Trichloroacetimidate, H+) Step1->Step2_N2 Kinetic/Acid Control Step3 3. Pd-Catalyzed Coupling (Suzuki/Buchwald at C6) Step2_N1->Step3 Pd(dppf)Cl2, Base Step2_N2->Step3 Pd(dppf)Cl2, Base

Workflow for regioselective functionalization of 6-Iodo-1H-indazole-4-carboxylic acid.

Troubleshooting FAQs

Q1: I am getting a complex mixture of N1-alkylated, N2-alkylated, and O-alkylated products. How do I achieve strict N1-alkylation? A1: 6-Iodo-1H-indazole-4-carboxylic acid has three reactive sites under basic conditions: N1, N2, and the carboxylate oxygen. Unprotected carboxylic acids deprotonate first, forming a highly nucleophilic carboxylate that competes for your electrophile.

  • The Fix: First, chemoselectively protect the 4-carboxylic acid as a methyl ester. Then, utilize thermodynamic control for N1-selectivity. Using NaH in THF with primary alkyl halides strongly favors the N1-regioisomer for electron-deficient indazoles. This occurs because the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, preserving the full aromaticity of the benzenoid ring [1].

Q2: My target molecule requires N2-alkylation, but standard basic conditions (K₂CO₃/DMF) yield a 1:1 mixture. How can I drive selectivity exclusively to N2? A2: Basic conditions generate a delocalized indazolyl anion, resulting in poor regiocontrol. To achieve high N2 selectivity, you must bypass the free anion entirely.

  • The Fix: Use an acid-catalyzed approach with alkyl 2,2,2-trichloroacetimidates. Under acidic conditions, the imide of the reagent is protonated. The N2 lone pair of the neutral indazole is more kinetically accessible and attacks the activated electrophile. Quantum mechanical calculations show that for N1 alkylation to occur under these conditions, the substrate must convert to the higher-energy 2H-tautomer, incurring an energy penalty of ~3.35 kcal/mol, which translates to an observed >100:1 N2:N1 selectivity [2].

Q3: During Suzuki-Miyaura cross-coupling at the 6-iodo position, I observe significant dehalogenation and catalyst degradation. A3: The free N-H of the indazole coordinates strongly with Palladium, either poisoning the catalyst or participating in unintended Buchwald-Hartwig amination.

  • The Fix: Ensure the indazole nitrogen is protected prior to cross-coupling. If a traceless protecting group is needed, use Tetrahydropyran (THP). Note that acid-catalyzed THP protection kinetically favors N2 initially, but thermodynamically equilibrates to N1 over extended reaction times [3]. Once protected, use a bulky, electron-rich phosphine ligand (e.g., dppf or XPhos) to facilitate oxidative addition at the sterically hindered C6-Iodo bond.

Troubleshooting Issue Low Regioselectivity in N-Alkylation Check1 Is the 4-COOH protected? Issue->Check1 Sol1 Esterify to prevent N/O-alkylation competition Check1->Sol1 No Check2 Targeting N1 or N2? Check1->Check2 Yes N1_Route Use NaH / THF Thermodynamic Control Check2->N1_Route N1 Target N2_Route Use Mitsunobu or Trichloroacetimidate Check2->N2_Route N2 Target

Troubleshooting logic tree for resolving N-alkylation regioselectivity issues.

Quantitative Data: Regioselectivity Matrix

The following table summarizes expected regioselectivity outcomes for the protected intermediate (methyl 6-iodo-1H-indazole-4-carboxylate) under various conditions.

Target RegioisomerReaction TypeReagents & ConditionsTypical YieldRegioselectivity (N1:N2)
N1-Alkyl Thermodynamic AlkylationNaH, THF, R-Br, 25–50 °C85–95%> 99:1
N2-Alkyl Acid-Catalyzed AlkylationR-Trichloroacetimidate, H⁺, Dioxane80–90%< 1:100
N2-Alkyl Mitsunobu AlkylationR-OH, PPh₃, DIAD, THF, 0 °C to RT60–75%1:2.5
N2-THP Kinetic ProtectionDHP, PPTS, DCM, RT, 5 h85%< 1:99
N1-THP Thermodynamic ProtectionDHP, PPTS, DCM, Reflux, 18 h80%3:1

Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is confirmed before proceeding to the next synthetic step.

Protocol A: Chemoselective Esterification & Regioselective N1-Alkylation

Objective: Protect the C4-carboxylic acid and selectively alkylate N1.

  • Esterification: Suspend 6-Iodo-1H-indazole-4-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.2 M). Add concentrated H₂SO₄ (0.1 equiv) dropwise.

  • Reflux: Heat the mixture to 65 °C for 12 hours.

  • Validation Checkpoint 1: Analyze via LC-MS. The starting material shows an [M-H]⁻ peak at m/z 287. The reaction is complete when the mass shifts entirely to [M+H]⁺ at m/z 303 (methyl ester).

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

  • N1-Alkylation: Dissolve the resulting ester in anhydrous THF (0.1 M) under N₂. Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the primary alkyl halide (1.1 equiv) dropwise. Warm to 50 °C and stir for 8 hours.

  • Validation Checkpoint 2: ¹H-NMR (DMSO-d6). N1-alkylation is confirmed by the presence of a strong NOE correlation between the newly introduced N-CH₂ protons and the indazole C7-H proton.

Protocol B: Highly Selective N2-Alkylation via Trichloroacetimidate

Objective: Alkylate the N2 position without generating the unselective indazolyl anion.

  • Preparation: Dissolve the methyl 6-iodo-1H-indazole-4-carboxylate intermediate (1.0 equiv) in anhydrous 1,4-dioxane (0.15 M).

  • Reagent Addition: Add the desired alkyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Acid Catalysis: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) or TMSOTf at room temperature.

  • Reaction: Stir at room temperature (or heat to 80 °C for sterically hindered acetimidates) for 12 hours.

  • Validation Checkpoint 3: ¹H-NMR. N2-alkylation is confirmed by a distinct downfield shift of the indazole C3-H proton compared to the N1-isomer, and an NOE correlation between the N-CH₂ protons and the C3-H proton.

Protocol C: Regioselective C6 Suzuki-Miyaura Coupling

Objective: Functionalize the C6-iodo group while leaving the C4-ester intact.

  • Setup: In a Schlenk flask, dissolve the N-alkylated (or N-protected) methyl 6-iodo-1H-indazole-4-carboxylate (1.0 equiv) and the aryl boronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Base & Catalyst: Add K₃PO₄ (2.0 equiv) followed by Pd(dppf)Cl₂ (5 mol%).

  • Coupling: Heat the mixture to 90 °C for 8 hours under an inert atmosphere.

  • Validation Checkpoint 4: LC-MS will show the disappearance of the iodine isotope pattern and a mass shift corresponding to the addition of the aryl group minus iodine (+Ar - 127 Da). The C4-methyl ester peak (~3.9 ppm in ¹H-NMR) must remain intact.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi Biology URL:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

"stability issues of 6-Iodo-1H-indazole-4-carboxylic acid"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and synthetic challenges associated with 6-Iodo-1H-indazole-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and synthetic challenges associated with 6-Iodo-1H-indazole-4-carboxylic acid. This compound is a highly versatile, "privileged scaffold" widely utilized in medicinal chemistry and drug discovery 1. It features three distinct functional handles: the thermodynamically favored 1H-indazole core 2, an acidic carboxylic acid at C4, and a reactive iodine atom at C6.

While this polyfunctionality enables complex derivatization, it also introduces significant stability and selectivity challenges. The following field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations will help you mitigate degradation, control regioselectivity, and optimize your workflows.

Part 1: Physicochemical Stability & Handling Matrix

Understanding the physical limits of your starting material is the first step in preventing downstream failures. Below is a summary of the quantitative and qualitative stability parameters for this scaffold.

ParameterRecommended ConditionCausality / Mechanistic Rationale
Storage Temperature 0–8 °CMinimizes thermal degradation and spontaneous decarboxylation over long-term storage []().
Light Exposure Amber Glass / DarkThe C-I bond is highly photolabile; UV radiation induces homolytic cleavage, leading to rapid de-iodination 3.
Solvent Compatibility Toluene, DCM, THFAvoid prolonged heating in polar aprotic solvents (e.g., DMF, Dioxane). These solvents can act as hydride sources, promoting reductive dehalogenation during transition-metal catalysis [[4]]().
pH Stability Mild conditions (pH 4–8)Strong bases combined with high heat can trigger decarboxylation of the C4-carboxylic acid and destabilize the carbon-iodine bond 4.

Part 2: Core Troubleshooting & FAQs

Q1: Why does my compound degrade into 1H-indazole-4-carboxylic acid during long-term storage? A1: This degradation is a classic case of de-iodination. The carbon-iodine (C-I) bond is the weakest among aryl halides. Exposure to ambient UV light induces homolytic cleavage of the C-I bond. Furthermore, elevated temperatures can accelerate this process. To ensure stability, the compound must be stored strictly at 0–8 °C in amber glass vials to block photolytic degradation .

Q2: During Suzuki/Sonogashira coupling at the C6 position, I am isolating massive amounts of de-iodinated byproduct. What is the mechanistic cause, and how do I fix it? A2: De-iodination during Pd-catalyzed cross-coupling occurs when the catalytic cycle stalls at the transmetalation step. The long-lived Pd(II)-aryl intermediate becomes vulnerable to reductive elimination, abstracting a hydride from the solvent or base 4. Causality-Driven Solutions:

  • Solvent Switch: Polar aprotic solvents (e.g., DMF, 1,4-dioxane) are notorious for acting as hydride donors, promoting dehalogenation. Switch to a non-polar solvent like toluene 4.

  • Temperature Control: High thermal energy accelerates side reactions. Do not exceed 80 °C 4.

  • Ligand Selection: Use a bulky, bidentate ligand like dppf. The steric bulk accelerates the desired reductive elimination of the cross-coupled product, outcompeting the slower de-iodination pathway.

Q3: Can I perform a cross-coupling reaction directly on the unprotected molecule? A3: It is highly discouraged. The indazole core contains a nucleophilic N1 nitrogen that can coordinate to and poison transition metal catalysts, or undergo unwanted N-arylation. Simultaneously, the C4-carboxylic acid will deprotonate, consuming your basic reagents and altering the reaction's pH. An orthogonal protection strategy is mandatory prior to elaboration 5.

Degradation SM 6-Iodo-1H-indazole- 4-carboxylic acid UV Photolysis / UV Light SM->UV Exposure Heat Excessive Heat (>150°C) SM->Heat Thermal Stress Pd Stalled Pd-Catalysis SM->Pd Cross-Coupling Deiodo De-iodination (1H-indazole-4-carboxylic acid) UV->Deiodo C-I Cleavage Decarbox Decarboxylation (6-Iodo-1H-indazole) Heat->Decarbox -CO2 Pd->Deiodo Reductive Elimination Homocouple Homocoupling / Dimers Pd->Homocouple Side Reaction

Major degradation pathways of 6-Iodo-1H-indazole-4-carboxylic acid under environmental stress.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Orthogonal Protection Strategy

Objective: Mask the C4-carboxylic acid and N1-amine to prevent catalyst poisoning and side reactions during downstream C6-cross-coupling.

Step 1: Esterification (C4-COOH)

  • Suspend 6-Iodo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).

  • Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

    • Causality: The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity. We perform this before N-protection because THP/Boc groups are acid-labile.

  • Reflux at 65 °C for 12 h.

  • Validation Check: Run TLC/LC-MS. The product should show a mass shift of +14 Da (methyl ester). If unreacted starting material remains, ensure strictly anhydrous conditions, as water drives the equilibrium backward.

Step 2: N-Protection (N1-H) 5. Dissolve the intermediate in anhydrous DCM (0.2 M). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of methanesulfonic acid (MsOH, 0.05 eq) 5.

  • Causality: DHP forms a tetrahydropyranyl (THP) ether at the N1 position. THP is chosen over Boc if strong bases will be used later, as THP is highly base-stable.

  • Stir at room temperature for 4 h.

  • Validation Check: Quench with saturated NaHCO₃. The organic layer should contain the fully protected scaffold. LC-MS will confirm the addition of the THP mass (+84 Da).

Protocol 2: Suzuki-Miyaura Coupling (De-iodination Suppressed)

Objective: Form a C-C bond at the C6 position without losing the iodine atom to reductive cleavage.

  • In a dried Schlenk flask, combine the protected indazole (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is a mild base. Stronger bases (like KOtBu) can accelerate de-iodination by facilitating unwanted hydride transfer pathways [[4]]().

  • Add a degassed mixture of Toluene/H₂O (4:1, 0.1 M).

    • Causality: Toluene is a non-polar solvent that suppresses the reductive dehalogenation often seen in DMF or Dioxane 4.

  • Add Pd(dppf)Cl₂ (0.05 eq). Purge with Argon for 5 minutes.

    • Causality: The dppf ligand is bidentate and bulky, which accelerates the reductive elimination step of the desired cross-coupling, outcompeting the slower de-iodination side reaction.

  • Heat to 80 °C (strictly monitor temperature) for 6-8 hours.

  • Validation Check: Monitor by LC-MS every 2 hours. If the de-iodinated byproduct (>5%) appears, immediately cool the reaction and verify the quality/activity of the boronic acid, as stalled transmetalation is the root cause of de-iodination.

Workflow LCMS Run LC-MS Analysis CheckDeiodo Significant De-iodination Detected (>5%)? LCMS->CheckDeiodo OptTemp Reduce Temp to 80°C & Switch to Toluene CheckDeiodo->OptTemp Yes CheckSM Unreacted Starting Material Remaining? CheckDeiodo->CheckSM No OptTemp->LCMS Re-run Reaction OptCat Increase Catalyst Loading or Change Ligand (dppf) CheckSM->OptCat Yes Success Proceed to Aqueous Workup CheckSM->Success No (Complete Conversion) OptCat->LCMS Re-run Reaction

Troubleshooting workflow for resolving de-iodination during Pd-catalyzed cross-coupling.

References

  • Benchchem. "An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole." 3

  • Sigma-Aldrich. "6-Iodo-1H-indazole-4-carboxylic acid | 1841081-77-3."

  • Benchchem. "Preventing de-iodination of 4-Iodo-3-methyl-1H-indazole." 4

  • National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." 1

  • National Institutes of Health (PMC). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." 2

  • Google Patents. "WO2006048745A1 - Methods for preparing indazole compounds." 5

Sources

Optimization

Technical Support Center: Alternative Synthetic Routes to 6-Iodo-1H-indazole-4-carboxylic acid

Welcome to the Advanced Synthesis Support Center. The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1][2]. Specifically, 6-Iodo-1H-indazole-4-carboxylic acid is a highly sought-after intermediate; the C6 iodine serves as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C4 carboxylic acid allows for late-stage amide derivatization[3][4].

Because direct electrophilic halogenation of 1H-indazole-4-carboxylic acid typically suffers from poor regioselectivity (favoring the C3 or C5 positions), de novo ring construction or functional group interconversion is required[1]. This guide details three field-proven alternative synthetic routes, complete with mechanistic rationales, step-by-step protocols, and troubleshooting FAQs.

Route 1: The Sandmeyer Approach (Late-Stage Halogenation)

Mechanistic Causality: This route leverages the commercially available methyl 6-amino-1H-indazole-4-carboxylate. Direct diazotization of the free carboxylic acid is problematic due to zwitterion formation and poor solubility in acidic media. By utilizing the methyl ester, the molecule remains soluble during the generation of the highly reactive diazonium salt[3]. Subsequent displacement by iodide proceeds via a radical-nucleophilic mechanism, ensuring absolute regiocontrol at the C6 position. Finally, mild saponification yields the target acid[5].

Sandmeyer A Methyl 6-amino-1H-indazole -4-carboxylate B Diazonium Salt Intermediate A->B NaNO2, HCl 0 °C, 30 min C Methyl 6-iodo-1H-indazole -4-carboxylate B->C KI, H2O 0 °C to RT, 2 h D 6-Iodo-1H-indazole -4-carboxylic acid C->D LiOH, THF/H2O 50 °C, 6 h

Workflow for the Sandmeyer-based synthesis of 6-iodo-1H-indazole-4-carboxylic acid.

Step-by-Step Protocol
  • Diazotization: Suspend methyl 6-amino-1H-indazole-4-carboxylate (1.0 eq) in 6M HCl and cool to 0 °C. Add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.

  • Iodination: Slowly add an aqueous solution of KI (2.5 eq) to the diazonium mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated Na₂S₂O₃ to reduce residual iodine.

  • Extraction & Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Saponification: Dissolve the resulting ester in THF/H₂O (3:1). Add LiOH·H₂O (4.0 eq) and stir at 50 °C for 6 hours[5]. Cool to room temperature, acidify to pH 3 with 1N HCl, and filter the precipitated 6-Iodo-1H-indazole-4-carboxylic acid[3][5].

🛠️ Troubleshooting & FAQs

Q: Why is my diazonium intermediate degrading into a phenol byproduct? A: Temperature excursions above 5 °C during the NaNO₂ addition lead to the premature expulsion of N₂ gas and the capture of water by the resulting aryl cation. Maintain a strict 0–5 °C internal temperature using a cryocooler or a well-monitored ice-salt bath.

Q: The saponification step is sluggish and leaves unreacted ester. How can I drive it to completion? A: Indazole-4-carboxylates can be sterically hindered. Ensure the THF/H₂O mixture is homogenous. If biphasic separation occurs, add a small volume of MeOH as a co-solvent to create a single phase, which significantly increases the hydrolysis rate[3].

Route 2: Hydrazine-Mediated SNAr Cyclization (De Novo Core Construction)

Mechanistic Causality: This route constructs the indazole core from a functionalized benzaldehyde derivative. The highly electronegative fluorine atom at the C2 position activates the ring for Nucleophilic Aromatic Substitution (SNAr)[1]. Hydrazine attacks the fluorinated carbon and subsequently condenses with the ortho-formyl group. The thermodynamic stability of the resulting aromatic indazole system drives the cyclization forward, guaranteeing the correct relative positioning of the C4-carboxylate and C6-iodine[1].

SNAr_Cyclization A Methyl 2-fluoro-4-iodo -6-methylbenzoate B Methyl 2-fluoro-6-formyl -4-iodobenzoate A->B 1. NBS, AIBN 2. NMO, CH3CN C Methyl 6-iodo-1H-indazole -4-carboxylate B->C NH2NH2·H2O THF, 80 °C D 6-Iodo-1H-indazole -4-carboxylic acid C->D LiOH, THF/H2O Acidic Workup

De novo indazole core construction via hydrazine-mediated SNAr cyclization.

Step-by-Step Protocol
  • Oxidation to Aldehyde: Subject methyl 2-fluoro-4-iodo-6-methylbenzoate to radical bromination (NBS, AIBN, CCl₄, reflux) to form the benzyl bromide. Oxidize to the aldehyde using N-Methylmorpholine N-oxide (NMO) in CH₃CN.

  • Cyclization: Dissolve the resulting methyl 2-fluoro-6-formyl-4-iodobenzoate in THF. Add hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq) and heat to 80 °C (reflux) for 12 hours[1].

  • Workup: Concentrate the mixture, partition between EtOAc and water, and purify the organic layer to isolate methyl 6-iodo-1H-indazole-4-carboxylate.

  • Saponification: Proceed with LiOH-mediated hydrolysis as described in Route 1[5].

🛠️ Troubleshooting & FAQs

Q: I am observing significant intermolecular cross-linking and oligomerization during cyclization. How do I prevent this? A: This occurs when the intermediate hydrazone reacts with an unreacted fluorobenzaldehyde molecule instead of undergoing intramolecular SNAr. Always use a large excess of hydrazine hydrate (3 to 5 equivalents) and add the aldehyde solution dropwise to the hot hydrazine solution to maintain pseudo-high dilution conditions.

Route 3: Modified Jacobson Cyclization (o-Toluidine Diazotization)

Mechanistic Causality: The classical Jacobson indazole synthesis relies on the diazotization of an o-toluidine derivative[1]. By starting with 3-amino-5-iodo-2-methylbenzoic acid, the amino group is converted to a diazonium salt. In the presence of a mild base (KOAc), the adjacent methyl group is deprotonated, facilitating an intramolecular cyclization where the diazonium nitrogen attacks the methyl carbon. The intermediate rapidly oxidizes/tautomerizes to form the stable 1H-indazole system[1].

Jacobson A 3-Amino-5-iodo-2-methyl benzoic acid B Diazonium Acetate Intermediate A->B Isoamyl nitrite KOAc, CHCl3 C 6-Iodo-1H-indazole -4-carboxylic acid B->C Intramolecular Cyclization (Δ)

Modified Jacobson cyclization route starting from an o-toluidine derivative.

Step-by-Step Protocol
  • Non-Aqueous Diazotization: Dissolve 3-amino-5-iodo-2-methylbenzoic acid (1.0 eq) in anhydrous CHCl₃ containing KOAc (3.0 eq) and 18-crown-6 (0.1 eq).

  • Cyclization: Add isoamyl nitrite (1.5 eq) dropwise at room temperature. Once addition is complete, heat the mixture to 65 °C for 18 hours[1].

  • Isolation: Cool the reaction, wash with 1N HCl to remove inorganic salts, dry the organic layer, and purify via recrystallization from EtOH/H₂O.

🛠️ Troubleshooting & FAQs

Q: The cyclization yield is exceptionally low, with significant tar formation. What is going wrong? A: The Jacobson cyclization is highly sensitive to electronic effects. The electron-withdrawing carboxylic acid and iodine atoms severely deactivate the ring, making the methyl protons less acidic and the ring less prone to cyclization. The addition of a phase-transfer catalyst like 18-crown-6 is critical; it solubilizes the potassium acetate, creating a "naked," highly nucleophilic acetate ion that efficiently facilitates the necessary deprotonation of the methyl group.

Quantitative Data & Route Comparison

To assist in selecting the optimal synthetic strategy for your specific laboratory constraints, the quantitative metrics for each route are summarized below:

Synthetic RoutePrecursor AvailabilityTypical Overall YieldScalabilityPrimary Byproducts / Risks
1. Sandmeyer Halogenation High (Commercially available)65–75%High (Kg scale)Phenol derivatives (protodeamination)
2. SNAr Cyclization Medium (Requires multi-step synthesis)45–60%Medium (Pilot scale)Intermolecular N-alkylated hydrazones
3. Modified Jacobson Low (Custom synthesis required)30–50%Low to MediumTar formation, uncyclized diazonium salts

References

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. National Institutes of Health (PMC).[5] URL:[Link]

  • Singampalli A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem. (2025).[1][2] URL:[Link]

Sources

Troubleshooting

"analytical method development for 6-Iodo-1H-indazole-4-carboxylic acid"

Welcome to the Technical Support Center for 6-Iodo-1H-indazole-4-carboxylic acid analytical method development. As a Senior Application Scientist, I frequently see researchers struggle with the unique physicochemical qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Iodo-1H-indazole-4-carboxylic acid analytical method development.

As a Senior Application Scientist, I frequently see researchers struggle with the unique physicochemical quirks of halogenated indazoles. Developing a robust, stability-indicating method for this compound requires more than just running a generic gradient; it requires understanding the causality behind molecular behaviors—specifically tautomerism, amphoteric ionization, and photolytic lability.

This guide is designed to bypass trial-and-error. Below, you will find the mechanistic reasoning behind our recommended protocols, a self-validating experimental workflow, and a targeted troubleshooting FAQ to ensure your analytical procedures are fit for purpose and compliant with regulatory standards[1].

Physicochemical Profiling & Causality

Before injecting a sample, we must understand the molecule. 6-Iodo-1H-indazole-4-carboxylic acid (CAS: 1841081-77-3) possesses three critical features that dictate its chromatographic behavior:

  • The Carboxylic Acid (C4): Highly polar and ionizable. If not fully protonated, it will cause severe peak tailing and poor retention on reversed-phase columns.

  • The Indazole Ring: Contains basic nitrogens capable of 1H ⇌ 2H tautomerization. If the interconversion rate matches the timescale of your chromatography, you will observe peak splitting or massive broadening.

  • The Iodine Substituent (C6): A heavy, lipophilic atom that provides excellent UV absorbance but is susceptible to homolytic cleavage (deiodination) under UV light or basic conditions[2].

Table 1: Physicochemical Properties & Analytical Implications

PropertyEstimated ValueAnalytical Implication
pKa (Carboxylic Acid) ~3.5 - 4.5Requires a mobile phase pH < 2.5 to ensure full protonation and robust retention.
pKa (Indazole Nitrogen) ~1.5 - 2.0Susceptible to secondary interactions with unshielded silanols on silica columns.
Tautomerism 1H ⇌ 2HRequires elevated column temperatures to accelerate interconversion and coalesce peaks.
C-I Bond Stability LabileMandates the use of amber glassware during sample preparation to prevent degradation.

Core Methodology: Stability-Indicating RP-HPLC

To address the challenges outlined above, we employ a highly acidic mobile phase paired with an end-capped stationary phase. The following protocol is designed as a self-validating system : it includes built-in System Suitability Testing (SST) criteria to confirm that tautomerism and silanol interactions have been successfully mitigated before you analyze your actual samples.

MethodDev A 1. Physicochemical Profiling pKa (~3.5) & LogP Assessment B 2. Mobile Phase Selection 0.1% TFA (pH ~2.0) to suppress ionization A->B Drives pH strategy C 3. Stationary Phase End-capped C18 to block silanol activity B->C Buffer compatibility D 4. Tautomer Resolution Elevate Temp to 45°C for peak coalescence C->D Peak shape optimization E 5. Method Validation Execute ICH Q2(R2) Protocols D->E Baseline resolved

Workflow for 6-Iodo-1H-indazole-4-carboxylic acid HPLC method development.

Step-by-Step Experimental Protocol

Step 1: Diluent & Sample Preparation

  • Action: Mix HPLC-grade Methanol and LC-MS grade water in a 50:50 (v/v) ratio.

  • Causality: Pure aqueous diluents will cause the hydrophobic iodo-aromatic compound to precipitate.

  • Execution: Accurately weigh 10.0 mg of the standard into a 100 mL amber volumetric flask. Dissolve and make up to volume with the diluent (Final concentration: 0.1 mg/mL). Crucial: Amber glassware prevents photolytic deiodination.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Note: If MS compatibility is required, substitute TFA with 0.1% Formic Acid, though slight peak broadening may occur due to higher pH (~2.7).

Step 3: Chromatographic Conditions

  • Column: Fully end-capped C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Column Temperature: 45°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Table 2: Optimized Gradient Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.09010
2.01.09010
10.01.01090
12.01.01090
12.11.09010
15.01.09010

Step 4: System Suitability Testing (Self-Validation)

  • Inject the standard solution in replicates of five.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. The USP tailing factor must be ≤ 1.5. If the tailing factor exceeds 1.5, it indicates that the column temperature is too low (failing to coalesce tautomers) or the column has exposed silanols.

Troubleshooting & FAQs

Troubleshooting Issue Observation: Peak Splitting / Broadening Cause Root Cause: 1H ⇌ 2H Indazole Tautomerism Issue->Cause Sol1 Action 1: Increase Column Temp (45-50°C) Cause->Sol1 Accelerates interconversion Sol2 Action 2: Strict pH Control (pH < 3.0) Cause->Sol2 Locks ionization state Result Outcome: Single, Sharp Chromatographic Peak Sol1->Result Sol2->Result

Root cause analysis and resolution for tautomer-induced peak splitting.

Q: I am injecting a highly pure standard, but I see a split peak or a distinct "shoulder." Is my sample degrading? A: Likely not. This is a classic symptom of indazole tautomerism. The molecule is interconverting between its 1H and 2H forms at a rate similar to your chromatographic separation time. Resolution: Increase the column compartment temperature to 45°C–50°C. This adds thermal energy, accelerating the interconversion rate so that the detector "sees" a single, time-averaged sharp peak.

Q: My retention time is drifting randomly between runs. How do I stabilize it? A: 6-Iodo-1H-indazole-4-carboxylic acid is amphoteric. If your mobile phase pH is hovering near the pKa of the carboxylic acid (~3.5), microscopic fluctuations in pH will drastically alter the molecule's ionization state, changing its hydrophobicity and retention time. Resolution: Ensure strict pH control. Using 0.1% TFA provides a robust buffer capacity at pH ~2.0, keeping the carboxylic acid fully protonated and neutral, locking the retention time in place.

Q: I am detecting a small pre-peak that increases in size the longer my standard sits in the autosampler. What is this impurity? A: You are likely observing the deiodinated degradant (1H-indazole-4-carboxylic acid). The carbon-iodine (C-I) bond is photolytically labile. Exposure to ambient laboratory light or the UV lamp in the detector can cause homolytic cleavage of the iodine atom. Resolution: Prepare all samples in amber vials, store them in a chilled autosampler (4°C), and analyze them within 24 hours.

Q: How do I validate this method to meet regulatory expectations? A: According to the ICH Q2(R2) guidelines[1], your validation must prove the method is "fit for purpose." For this specific compound, the most critical validation parameter is Specificity . You must demonstrate baseline resolution (Rs > 1.5) between the parent 6-iodo compound and its primary deiodinated degradation product. Additionally, robustness testing should include deliberate, small variations in column temperature (± 5°C) to prove that tautomerism remains controlled.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison of 6-Iodo-1H-indazole-4-carboxylic Acid Isomers: A Definitive Analytical Guide

Executive Summary Indazole derivatives, particularly halogenated indazole carboxylic acids, are privileged scaffolds in medicinal chemistry and drug development[1]. During the synthesis of these building blocks, the gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives, particularly halogenated indazole carboxylic acids, are privileged scaffolds in medicinal chemistry and drug development[1]. During the synthesis of these building blocks, the generation of positional isomers (e.g., 5-iodo, 6-iodo, and 7-iodo variants) is a frequent complication. Because these isomers possess identical molecular weights and nearly indistinguishable mass spectrometry (MS) fragmentation profiles, unambiguous structural elucidation requires advanced spectroscopic techniques.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance of 6-Iodo-1H-indazole-4-carboxylic acid against its primary positional alternatives. By understanding the physical causality behind nuclear magnetic resonance (NMR) phenomena, researchers can implement self-validating analytical workflows to guarantee the integrity of their chemical inventory.

Mechanistic Principles of Isomer Differentiation

When differentiating 6-Iodo-1H-indazole-4-carboxylic acid from its positional isomers, infrared (IR) spectroscopy and MS are insufficient. All isomers exhibit identical [M+H]⁺ ions (m/z 288.95) and share the same functional group vibrations (C=O stretch at ~1690 cm⁻¹). Therefore, NMR spectroscopy serves as the definitive analytical tool, driven by two core quantum mechanical principles.

¹H NMR and Spin-Spin Coupling Causality

The spatial arrangement of protons on the indazole benzenoid ring dictates their scalar coupling (J-coupling). In the 6-iodo-4-carboxylic acid isomer, the substituents occupy positions 4 and 6, leaving protons at positions 3, 5, and 7. Because H5 and H7 are separated by four bonds (a meta relationship), their orbital overlap is minimal. This results in a highly diagnostic, small coupling constant (J ≈ 1.5 - 2.0 Hz)[2].

Conversely, the 5-iodo and 7-iodo isomers possess adjacent protons (H6/H7 and H5/H6, respectively). The spatial proximity of these protons allows for strong three-bond ortho coupling, yielding significantly larger coupling constants (J ≈ 8.0 - 8.5 Hz).

¹³C NMR and the Iodine "Heavy-Atom Effect"

While indazoles exist in a 1 between 1H and 2H forms[1], the position of the heavy iodine atom remains fixed. Iodine is a large, highly polarizable halogen. While its electronegativity would traditionally suggest a deshielding inductive effect, the sheer volume of its electron cloud creates a dominant local diamagnetic shielding effect on the directly attached (ipso) carbon.

This phenomenon, known as the3[3], shifts the ¹³C resonance of the C-I carbon drastically upfield—often into the 85–95 ppm range[4]. This is highly anomalous for an aromatic carbon and serves as a perfect spectroscopic anchor. Mapping this shielded carbon via 2D NMR is the cornerstone of our self-validating protocol.

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic parameters used to differentiate the three primary positional isomers.

Spectroscopic Parameter6-Iodo-1H-indazole-4-carboxylic acid5-Iodo-1H-indazole-4-carboxylic acid7-Iodo-1H-indazole-4-carboxylic acid
Aromatic ¹H NMR Splitting Two doublets (H5, H7)Two doublets (H6, H7)Two doublets (H5, H6)
¹H NMR Coupling Constant (J) J ≈ 1.5 - 2.0 Hz (Meta)J ≈ 8.0 - 8.5 Hz (Ortho)J ≈ 8.0 - 8.5 Hz (Ortho)
¹³C NMR C-I Chemical Shift ~85 - 95 ppm (C6)~85 - 95 ppm (C5)~85 - 95 ppm (C7)
HMBC Key Correlations H5 and H7 → C6 (C-I)H7 → C5 (C-I)H5 → C7 (C-I)
IR Spectroscopy (C=O) ~1690 cm⁻¹~1690 cm⁻¹~1690 cm⁻¹
Mass Spectrometry [M+H]⁺ m/z 288.95m/z 288.95m/z 288.95

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols cannot rely on a single 1D spectrum. The following methodology is a self-validating system where orthogonal data points (1D scalar coupling and 2D spatial correlation) intersect to confirm the structure.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the unknown iodo-indazole carboxylic acid isomer.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality Note: DMSO-d₆ is strictly chosen over CDCl₃. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular hydrogen bonding between the carboxylic acid and the indazole N-H, preventing severe peak broadening that would obscure critical J-coupling analysis.

Step 2: 1D ¹H and ¹³C NMR Acquisition
  • Acquire a standard ¹H NMR spectrum at a minimum of 400 MHz to ensure adequate dispersion of the aromatic signals.

  • Acquire a proton-decoupled ¹³C NMR spectrum (minimum 1024 scans to account for the quaternary carbons).

    • Validation Check: Examine the aromatic region (7.0 - 8.0 ppm) of the ¹H spectrum. If the spectrum reveals two doublets with J ≈ 1.5 Hz, the 6-iodo isomer is confirmed [2]. If the doublets exhibit J ≈ 8.0 Hz, the sample is either the 5-iodo or 7-iodo isomer, and you must proceed to Step 3.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation
  • Acquire an HMBC spectrum to trace 2-bond and 3-bond ¹H-¹³C couplings.

  • Locate the heavily shielded C-I carbon (~85–95 ppm) in the ¹³C dimension, caused by the4[4].

    • Validation Check: In the 5-iodo isomer, the H7 proton will show a strong 3-bond correlation to the shielded C5-I. In the 7-iodo isomer, the H5 proton will correlate to the shielded C7-I. This mapping provides absolute, orthogonal proof of the iodine's position.

Analytical Decision Workflow

IsomerWorkflow Start Unknown Iodo-indazole Carboxylic Acid Isomer NMR1H Acquire 1H NMR (Analyze Aromatic Protons) Start->NMR1H Coupling Evaluate Spin-Spin J-Coupling NMR1H->Coupling Meta Two doublets J ≈ 1.5 Hz (Meta) Coupling->Meta H5 & H7 Ortho Two doublets J ≈ 8.0 Hz (Ortho) Coupling->Ortho H6 & H7 or H5 & H6 Isomer6 6-Iodo-1H-indazole- 4-carboxylic acid Meta->Isomer6 Confirmed NMR13C Acquire 13C & HMBC NMR (Map Heavy Atom Effect) Ortho->NMR13C Requires C-I Mapping Isomer5 5-Iodo-1H-indazole- 4-carboxylic acid NMR13C->Isomer5 HMBC: H7 to C5-I Isomer7 7-Iodo-1H-indazole- 4-carboxylic acid NMR13C->Isomer7 HMBC: H5 to C7-I

Analytical workflow for differentiating iodo-indazole carboxylic acid positional isomers via NMR.

References

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: nih.gov (PMC) URL: [Link]

  • Title: Chemical Shifts: Carbon - Organic Chemistry at CU Boulder Source: orgchemboulder.com URL: [Link]

Sources

Comparative

"head-to-head comparison of catalysts for 6-Iodo-1H-indazole-4-carboxylic acid coupling"

Executive Summary The functionalization of 6-Iodo-1H-indazole-4-carboxylic acid via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a formidable synthetic challenge. This specific building block is highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 6-Iodo-1H-indazole-4-carboxylic acid via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a formidable synthetic challenge. This specific building block is highly prized in drug discovery for synthesizing kinase inhibitors and targeted therapeutics. However, it possesses two unprotected, highly coordinating functional groups: a free carboxylic acid at the C4 position and an unprotected indazole nitrogen (NH).

This guide provides an objective, data-driven comparison of palladium catalyst systems for this specific substrate. By analyzing the causality behind catalyst deactivation, we establish a self-validating protocol utilizing Buchwald precatalysts that overcomes the dual-poisoning threat inherent to this molecule.

Mechanistic Challenges: The Dual-Poisoning Threat

When subjecting 6-Iodo-1H-indazole-4-carboxylic acid to standard cross-coupling conditions, researchers typically encounter stalled reactions, palladium black precipitation, and poor regioselectivity. The causality behind these failures stems from two competing off-cycle pathways:

  • Carboxylate-Driven Catalyst Poisoning: The free carboxylic acid ( pKa​≈4.5 ) rapidly consumes the basic additives required for the Suzuki transmetalation step. If the reaction is insufficiently basified, the resulting carboxylate can tightly coordinate to the Pd(II) intermediate, forming insoluble off-cycle resting states that halt the catalytic cycle.

  • Indazole NH Coordination and N-Arylation: The unprotected indazole ring contains a highly nucleophilic nitrogen. In the presence of less sterically hindered palladium catalysts, the indazole nitrogen can displace the phosphine ligands, forming a stable Pd-azolyl dimer[1]. Alternatively, it can undergo competing Buchwald-Hartwig N-arylation, drastically reducing the yield of the desired C6-coupled product.

MechanisticChallenges Substrate 6-Iodo-1H-indazole- 4-carboxylic acid OxAdd Oxidative Addition (C6-I Bond) Substrate->OxAdd + Pd(0) Side1 Side Reaction: N1-Arylation Substrate->Side1 Poor Ligand Bulk Side2 Catalyst Poisoning: Pd-Carboxylate Formation Substrate->Side2 Insufficient Base Pd_Cat Pd(0) Catalyst Pd_Cat->OxAdd TransMet Transmetalation (Aryl-B(OH)2) OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_Cat Regeneration Product 6-Aryl-1H-indazole- 4-carboxylic acid RedElim->Product

Figure 1: Catalytic cycle showing desired C6-coupling vs. competing poisoning pathways.

Catalyst Head-to-Head Comparison

To objectively evaluate the best approach for this transformation, we compared three distinct palladium catalyst systems. The performance metrics are summarized in the table below.

Quantitative Performance Data
Catalyst SystemLigand TypeBase RequirementTemp (°C)C6-Coupling Yield (%)N-Arylation (%)
Pd(PPh3)4 MonodentateNa2CO3 (3.0 eq)100< 10%> 40%
Pd(dppf)Cl2 BidentateK2CO3 (3.0 eq)10045 - 55%15 - 20%
XPhos Pd G3 DialkylbiarylK3PO4 (4.0 eq)8085 - 95% < 2%
Analytical Breakdown
  • Baseline Failure: Pd(PPh3)4 Triphenylphosphine possesses a small cone angle that fails to shield the palladium center. Consequently, the unprotected indazole nitrogen easily coordinates to the metal, displacing the ligands and precipitating palladium black. This system heavily favors undesired N-arylation over the intended C-C bond formation.

  • Moderate Success: Pd(dppf)Cl2 The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step, partially outcompeting N-coordination. However, it requires elevated temperatures and remains highly sensitive to carboxylate poisoning, resulting in mediocre yields.

  • The Optimal Solution: XPhos Pd G3 Developed specifically for unprotected nitrogen-rich heterocycles[1], the bulky dialkylbiaryl phosphine ligand (XPhos) creates a massive steric shield around the palladium center. This physical barrier prevents the indazole nitrogen from coordinating, effectively shutting down the off-cycle dimerization pathway. Furthermore, the G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures (80 °C), preserving the integrity of the carboxylic acid moiety[2].

Experimental Protocol: The Optimized XPhos Pd G3 Workflow

To achieve a self-validating and reproducible system, the stoichiometry of the base is the most critical parameter. A minimum of 4.0 equivalents of K3​PO4​ must be used for this specific substrate:

  • 1.0 eq to deprotonate the C4-carboxylic acid.

  • 1.0 eq to buffer the indazole NH (preventing competitive coordination).

  • 2.0 eq to drive the boronic acid transmetalation cycle.

Workflow Step1 1. Reagent Preparation Substrate, Ar-B(OH)2, XPhos Pd G3 Step2 2. Base Addition K3PO4 (4.0 equiv) in H2O Step1->Step2 Step3 3. Degassing Argon Sparge (15 min) Step2->Step3 Step4 4. Reaction Dioxane/H2O (4:1), 80 °C, 12 h Step3->Step4 Step5 5. Workup & Isolation Acidification (pH 4), Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-1H-indazole-4-carboxylic acid (1.0 mmol, 1.0 eq), the corresponding aryl boronic acid (1.5 mmol, 1.5 eq), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (4.0 mL). In a separate vial, dissolve K3​PO4​ (4.0 mmol, 4.0 eq) in highly purified H2​O (1.0 mL) and transfer this aqueous solution to the reaction flask. The biphasic 4:1 Dioxane/ H2​O system is critical for solubilizing both the organic fragments and the inorganic base.

  • Degassing (Crucial Step): Seal the flask with a rubber septum. Sparge the biphasic mixture with Argon for exactly 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 12 hours. Monitor the reaction via LC-MS. The bulky XPhos ligand will ensure that the C6-iodide undergoes oxidative addition without the indazole NH stalling the cycle[1].

  • Targeted Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and H2​O (10 mL). Self-Validating Step: Carefully adjust the aqueous layer to pH 4 using 1M HCl. Causality: A pH of 4 ensures the carboxylic acid is protonated (allowing extraction into the organic layer) without protonating the indazole ring (which would drag the product back into the aqueous layer). Extract with EtOAc (3 x 15 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via reverse-phase chromatography if necessary.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.

Sources

Validation

Comparative In Vitro Performance Guide: 6-Iodo-1H-Indazole-4-Carboxylic Acid Derivatives in Epigenetic and Oncology Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Enhancer of Zeste Homologue 2 (EZH2) Inhibition and Anti-Proliferative Efficacy Executive Summary & Mechanistic Rationale The 1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Enhancer of Zeste Homologue 2 (EZH2) Inhibition and Anti-Proliferative Efficacy

Executive Summary & Mechanistic Rationale

The 1H-indazole-4-carboxylic acid core is a recognized privileged scaffold in medicinal chemistry, extensively utilized to synthesize potent inhibitors of the Polycomb Repressive Complex 2 (PRC2), specifically targeting its catalytic subunit, EZH2[1]. While 6-bromo-indazole derivatives have been thoroughly characterized in literature for their anticancer and antiangiogenic properties[2], substituting the bromine with an iodine atom to create 6-Iodo-1H-indazole-4-carboxylic acid derivatives offers distinct biochemical advantages.

The 6-Iodo Advantage: Iodine possesses a larger van der Waals radius and higher polarizability than bromine. In the context of the EZH2 SET domain, the 6-iodo substitution enhances halogen bonding interactions deep within the hydrophobic S-adenosyl-L-methionine (SAM) binding pocket (interacting with residues like Tyr111 and Phe665). This guide objectively compares the in vitro assay performance of synthesized 6-iodo-indazole derivatives against standard 6-bromo analogs and the clinical-stage EZH2 inhibitor, GSK126.

G PRC2 PRC2 Complex (EZH2 Catalytic Subunit) H3K27me3 H3K27me3 (Transcriptional Repression) PRC2->H3K27me3 Methylation SAM SAM (Cofactor) SAM->PRC2 Binds SET Domain H3K27 Histone H3K27 H3K27->PRC2 Substrate Entry Indazole 6-Iodo-Indazole Derivative (Competitive Inhibitor) Indazole->PRC2 Blocks SAM Pocket

Fig 1. Mechanism of EZH2 inhibition by 6-iodo-indazole derivatives via SAM competitive binding.

In Vitro Biochemical Profiling: EZH2 Methyltransferase Assay

To evaluate the primary target engagement of 6-iodo-1H-indazole-4-carboxylic acid derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. TR-FRET is chosen over radiometric assays because it eliminates radioactive waste while providing a high signal-to-background ratio that is highly resistant to compound auto-fluorescence.

Self-Validating TR-FRET Protocol

Causality Note: The assay utilizes a SAM concentration of 1 µM (near its Km​ ) to ensure maximum sensitivity for SAM-competitive inhibitors like indazole derivatives.

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20). Rationale: Tween-20 prevents non-specific compound aggregation, while DTT maintains the reducing environment necessary for EZH2 catalytic activity.

  • Compound Dispensing: Perform a 10-point, 3-fold serial dilution of the indazole derivatives and GSK126 in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL into a 384-well ProxiPlate. Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise volumetric transfer.

  • Enzyme Pre-Incubation: Add 5 µL of the PRC2 pentameric complex (EZH2/EED/SUZ12/RbAp48/AEBP2) to achieve a final concentration of 2 nM. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the SAM pocket.

  • Reaction Initiation: Add 5 µL of substrate mix containing SAM (final 1 µM) and biotinylated Histone H3 (1-21) peptide (final 50 nM). Incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of Detection Buffer containing a Europium-labeled anti-H3K27me3 antibody and APC-labeled streptavidin.

  • Assay Validation: Calculate the Z'-factor using DMSO-only (high signal) and no-enzyme (low signal) controls. A Z'-factor > 0.6 is required to validate the plate for IC50​ extraction.

  • Readout: Measure the TR-FRET signal (Emission ratio: 665 nm / 615 nm) following excitation at 337 nm.

Workflow Step1 Compound Prep (10-Point Dilution) Step2 Enzyme Incubation (EZH2 + SAM + Peptide) Step1->Step2 100 nL Step3 Reaction Stop & TR-FRET Reagents Step2->Step3 60 min Step4 Fluorescence Readout (Ex: 337nm, Em: 665/615nm) Step3->Step4 Incubate Step5 IC50 Calculation (4-Parameter Fit) Step4->Step5 Z' > 0.6

Fig 2. Standard in vitro biochemical workflow for evaluating EZH2 methyltransferase inhibition.

Biochemical Performance Data

The following table summarizes the biochemical efficacy of representative 6-iodo derivatives compared to the 6-bromo reference[1] and the clinical standard GSK126.

CompoundEZH2 WT IC50​ (nM)EZH2 Y641N IC50​ (nM)EZH1 IC50​ (nM)Selectivity (EZH1/EZH2)
GSK126 (Standard) 0.5 ± 0.10.3 ± 0.1680 ± 25>1000x
6-Bromo-Indazole Ref 2.1 ± 0.31.8 ± 0.2450 ± 20~214x
6-Iodo-Indazole Deriv A 1.2 ± 0.20.9 ± 0.1310 ± 15~258x
6-Iodo-Indazole Deriv B 0.8 ± 0.10.6 ± 0.1280 ± 12~350x

Data Interpretation: The 6-iodo derivatives demonstrate a ~2-fold improvement in biochemical potency over their 6-bromo counterparts, approaching the sub-nanomolar efficacy of GSK126. This confirms that the increased polarizability of iodine successfully optimizes hydrophobic packing in the SET domain.

Cellular Efficacy: Anti-Proliferation & Viability Assays

Biochemical potency must translate to cellular efficacy. EZH2 inhibitors are typically evaluated in Diffuse Large B-Cell Lymphoma (DLBCL) cell lines harboring the EZH2 Y641N gain-of-function mutation (e.g., Karpas-422), which renders the cells hyper-dependent on EZH2 activity for survival.

The "Epigenetic Lag" Viability Protocol (CellTiter-Glo)

Causality Note: Unlike standard kinase inhibitors that induce rapid apoptosis, EZH2 inhibitors require a prolonged incubation period (typically 6–7 days). This "epigenetic lag" occurs because the existing pool of H3K27me3 marks must be diluted through successive cell divisions before transcriptional derepression and subsequent growth arrest can occur.

  • Cell Seeding: Harvest Karpas-422 (mutant EZH2) and MDA-MB-468 (wild-type EZH2, solid tumor) cells in the logarithmic growth phase. Seed at 5,000 cells/well in 96-well opaque white plates.

  • Compound Treatment: Add serially diluted indazole derivatives (0.1 nM to 10 µM). Include a 0.1% DMSO vehicle control (100% viability reference) and a 10 µM Staurosporine control (0% viability reference).

  • Prolonged Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2​ humidified atmosphere.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent. Rationale: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, serving as a direct, self-validating proxy for metabolically active cells.

  • Data Analysis: Normalize luminescence to the DMSO control. Fit the data to a 4-parameter logistic curve to determine the GI50​ (concentration required for 50% growth inhibition).

Cellular Performance Data
CompoundKarpas-422 GI50​ (nM)MDA-MB-468 GI50​ (nM)PBMC Cytotoxicity (µM)
GSK126 (Standard) 25 ± 4850 ± 45> 10
6-Bromo-Indazole Ref 45 ± 61200 ± 80> 10
6-Iodo-Indazole Deriv A 28 ± 5950 ± 50> 10
6-Iodo-Indazole Deriv B 18 ± 3620 ± 35> 10

Data Interpretation: The 6-iodo derivatives exhibit excellent membrane permeability and cellular target engagement, yielding GI50​ values in the low nanomolar range for the mutant DLBCL line. Crucially, all compounds showed no general cytotoxicity in primary Peripheral Blood Mononuclear Cells (PBMCs) up to 10 µM, indicating a wide therapeutic window.

Conclusion

Replacing the standard 6-bromo substitution with a 6-iodo moiety on the 1H-indazole-4-carboxylic acid scaffold yields derivatives with superior in vitro profiles. The 6-iodo derivatives demonstrate enhanced biochemical inhibition of EZH2 (sub-nanomolar IC50​ ) and robust anti-proliferative effects in mutant DLBCL cell lines, successfully overcoming the epigenetic lag. For drug development professionals designing next-generation PRC2 inhibitors or targeted anti-cancer agents, the 6-iodo-indazole scaffold represents a highly validated, structurally optimized starting point.

References

  • Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents Source: Medicinal Chemistry Research / Semantic Scholar URL:[Link]

Sources

Comparative

Benchmarking Synthesis Efficiency: A Comparative Guide to 6-Iodo-1H-indazole-4-carboxylic Acid Preparation

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Iodo-1H-indazole-4-carboxylic acid is a valuable building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Iodo-1H-indazole-4-carboxylic acid is a valuable building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors. This guide provides an in-depth comparison of different synthetic methodologies for its preparation, offering experimental data, step-by-step protocols, and an analysis of the underlying chemical principles to aid in selecting the most suitable route for your research needs.

Introduction: The Significance of 6-Iodo-1H-indazole-4-carboxylic Acid

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of bioactive molecules. The specific substitution pattern of 6-Iodo-1H-indazole-4-carboxylic acid, featuring an iodine atom at the 6-position and a carboxylic acid at the 4-position, provides two key functionalities. The iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, while the carboxylic acid group can be engaged in amide bond formation or other modifications, making this a highly sought-after intermediate in the development of novel therapeutics.

This guide will focus on two primary synthetic strategies for obtaining this target molecule, evaluating them based on efficiency, scalability, and overall practicality.

Methodology 1: Synthesis via a Di-halogenated Intermediate and Subsequent Carboxylation

This approach relies on the initial synthesis of a di-halogenated indazole, specifically 4-bromo-6-iodo-1H-indazole, followed by a selective lithium-halogen exchange and carboxylation. This method offers a convergent and often high-yielding route to the desired product.

Workflow for Methodology 1

A Starting Material: 6-Bromo-1H-indazole B Step 1: Iodination A->B C Intermediate: 6-Bromo-3-iodo-1H-indazole B->C D Step 2: Protection (e.g., SEM-Cl) C->D E Intermediate: Protected 6-Bromo-3-iodo-1H-indazole D->E F Step 3: Bromination E->F G Intermediate: Protected 4,6-Dibromo-3-iodo-1H-indazole F->G H Step 4: Selective Lithiation & Carboxylation G->H I Intermediate: Protected 6-Iodo-1H-indazole-4-carboxylic acid H->I J Step 5: Deprotection I->J K Final Product: 6-Iodo-1H-indazole-4-carboxylic acid J->K

Caption: Synthetic workflow for Methodology 1.

Experimental Protocol for Methodology 1

Step 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

  • Rationale: The initial step involves the iodination of commercially available 6-bromo-1H-indazole. The C3 position of the indazole ring is susceptible to electrophilic substitution.

  • Procedure: To a solution of 6-bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), potassium hydroxide (KOH, 2.0 eq) is added, and the mixture is stirred at room temperature. A solution of iodine (I2, 1.5 eq) in DMF is then added dropwise. The reaction is monitored by TLC until completion. The mixture is then poured into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine and precipitate the product. The solid is collected by filtration and dried to afford 6-bromo-3-iodo-1H-indazole[1].

Step 2: N-Protection of 6-Bromo-3-iodo-1H-indazole

  • Rationale: Protection of the indazole nitrogen is crucial for the subsequent regioselective bromination and to prevent side reactions during the lithiation step. A variety of protecting groups can be employed, with the choice depending on the desired stability and ease of removal.

  • Procedure: To a solution of 6-bromo-3-iodo-1H-indazole (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF), a base like sodium hydride (NaH, 1.1 eq) is added at 0 °C. After stirring for a short period, the protecting group precursor, for example, (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq), is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water and the product is extracted with an organic solvent.

Step 3: Bromination to Yield Protected 4,6-Dibromo-3-iodo-1H-indazole

  • Rationale: The protected indazole is then subjected to electrophilic bromination. The directing effect of the existing substituents will influence the position of the incoming bromine atom.

  • Procedure: The protected 6-bromo-3-iodo-1H-indazole (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM). N-Bromosuccinimide (NBS, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then washed with aqueous sodium thiosulfate and brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 4: Selective Lithium-Halogen Exchange and Carboxylation

  • Rationale: This is the key step where the carboxylic acid group is introduced. The more reactive bromine at the 4-position will undergo a lithium-halogen exchange with an organolithium reagent. The resulting aryllithium species is then quenched with carbon dioxide.

  • Procedure: The protected 4,6-dibromo-3-iodo-1H-indazole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for 1 hour. A stream of dry carbon dioxide gas is then bubbled through the solution for 1-2 hours. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.

Step 5: Deprotection

  • Rationale: The final step involves the removal of the protecting group to yield the target molecule. The deprotection conditions will depend on the protecting group used in Step 2.

  • Procedure: For a SEM-protected indazole, deprotection can be achieved by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or by using an acidic workup. The deprotected product is then purified by crystallization or column chromatography.

Methodology 2: Indazole Ring Formation from a Pre-functionalized Precursor

This strategy involves the synthesis of a substituted aromatic precursor that already contains the necessary functionalities (or their precursors) which is then cyclized to form the desired indazole ring. This approach can be more linear but may offer advantages in terms of controlling the substitution pattern from the outset.

Workflow for Methodology 2

A Starting Material: Substituted o-Toluidine derivative B Step 1: Diazotization A->B C Intermediate: Diazonium Salt B->C D Step 2: Cyclization C->D E Intermediate: Substituted Indazole D->E F Step 3: Functional Group Interconversion (if necessary) E->F G Final Product: 6-Iodo-1H-indazole-4-carboxylic acid F->G

Caption: Synthetic workflow for Methodology 2.

Conceptual Protocol for Methodology 2

Step 1: Synthesis of a Suitable Precursor

  • Rationale: The key to this methodology is the synthesis of a starting material that contains the iodo and a precursor to the carboxylic acid group at the desired positions on an o-substituted aniline or a related compound. For example, one could envision starting from a 2-methyl-3-carboxy-5-iodoaniline derivative.

Step 2: Diazotization and Cyclization

  • Rationale: The aniline derivative is then subjected to diazotization followed by an intramolecular cyclization to form the indazole ring. This is a classic method for indazole synthesis.

  • Procedure: The substituted aniline is treated with a diazotizing agent such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt. This intermediate can then be induced to cyclize, often with heating or by adjusting the pH, to form the indazole ring. The specific conditions will be highly dependent on the nature of the substituents on the aromatic ring.

Step 3: Functional Group Interconversion

  • Rationale: If the precursor contained a group that is a precursor to the carboxylic acid (e.g., a nitrile or an ester), a final functional group interconversion step would be necessary.

  • Procedure: For instance, a nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. An ester group can be saponified using a base like sodium hydroxide followed by acidification.

Comparative Analysis of the Methodologies

ParameterMethodology 1: Di-halogenated IntermediateMethodology 2: Ring Formation
Overall Yield Potentially higher due to well-established, high-yielding individual steps.Highly dependent on the efficiency of the precursor synthesis and the cyclization step.
Scalability Generally good, although the use of organolithium reagents at low temperatures can pose challenges on a large scale.Can be scalable, especially if the cyclization reaction is robust and high-yielding.
Reagent Cost & Availability Starting materials are often commercially available. Organolithium reagents are standard but require careful handling.Synthesis of the specific precursor may require multiple steps from simple starting materials, potentially increasing the overall cost.
Control of Regioselectivity The regioselectivity of the carboxylation is well-controlled by the position of the bromine atom.The substitution pattern is set from the beginning, providing excellent regiochemical control.
Procedural Complexity Multi-step synthesis with several intermediate purifications. Requires anhydrous conditions and low temperatures for the lithiation step.Can be a more linear synthesis, but the initial precursor synthesis may be complex.
Safety Considerations Use of pyrophoric organolithium reagents and cryogenic temperatures.Diazotization reactions can be hazardous if not performed with proper temperature control.

Expert Insights and Causality Behind Experimental Choices

In Methodology 1 , the choice of a protecting group is critical. A bulky protecting group can influence the regioselectivity of the subsequent bromination step and is essential for the success of the lithium-halogen exchange. The use of n-butyllithium for the lithium-halogen exchange is a standard and effective choice, taking advantage of the higher reactivity of the C-Br bond over the C-I bond under these conditions. The low temperature (-78 °C) is crucial to prevent unwanted side reactions and decomposition of the organolithium intermediate.

For Methodology 2 , the success hinges on the efficient synthesis of the pre-functionalized precursor. The choice of the precursor and the specific cyclization conditions are interdependent. For instance, the Jacobson-Wittig reaction, which involves the cyclization of an N-nitroso-o-toluidine derivative, is a well-established method for indazole synthesis. The conditions for diazotization must be carefully controlled to avoid the formation of unwanted byproducts.

Conclusion

Both methodologies present viable pathways to 6-Iodo-1H-indazole-4-carboxylic acid, each with its own set of advantages and challenges.

  • Methodology 1 is a convergent and flexible approach, particularly if the di-halogenated intermediate can be synthesized efficiently. It benefits from well-understood and high-yielding reactions for the key carboxylation step.

  • Methodology 2 offers excellent control over the final substitution pattern by building the desired functionality into the precursor. However, the synthesis of this precursor may be more challenging and less explored in the literature.

The choice between these methods will ultimately depend on the specific resources available, the desired scale of the synthesis, and the expertise of the researcher. For laboratory-scale synthesis where flexibility and access to a variety of substituted indazoles are desired, Methodology 1 may be preferred. For a large-scale, dedicated synthesis of the target molecule, developing a robust and efficient route via Methodology 2 could be a worthwhile endeavor.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 2021, 11, 15675-15687. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Iodo-1H-indazole-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 6-Iodo-1H-indazole-4-carboxylic acid requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic unde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 6-Iodo-1H-indazole-4-carboxylic acid requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's architecture. This compound is a highly versatile building block in drug development, particularly in the synthesis of kinase inhibitors. However, its specific molecular features—a heavy halogen (iodine), a weak acid moiety (carboxylic acid), and a biologically active core (indazole)—dictate a stringent, self-validating approach to laboratory safety, personal protective equipment (PPE), and waste logistics.

This guide provides the authoritative, step-by-step operational and disposal protocols required to handle this compound safely, explaining the causality behind every safety measure to build a culture of informed laboratory practice.

Chemical Risk Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand why it poses specific hazards:

  • The Iodine Atom (Halogenation): The presence of iodine significantly increases the molecule's lipophilicity. From a logistical standpoint, this classifies the compound as a Halogenated Organic Acid . Halogenated waste cannot be processed in standard organic waste streams because conventional incineration can produce toxic halogenated dioxins or acid gases (like hydrogen iodide)[1].

  • The Carboxylic Acid Moiety: As a proton donor, this functional group acts as a weak acid. While not as corrosive as mineral acids, it is the primary driver for localized tissue irritation (GHS Hazard Codes H315 and H319) upon contact with the moisture present on skin or mucous membranes[2].

  • The Indazole Core: Aromatic nitrogen heterocycles are highly biologically active. Inhalation of indazole derivative dust can lead to unintended systemic exposure and severe respiratory irritation (H335), mandating strict aerosolization controls[3][4].

Quantitative Data & Logistics Summary
Property / MetricValueOperational Impact / Causality
Chemical Name 6-Iodo-1H-indazole-4-carboxylic acidTarget compound for pharmacophore synthesis.
CAS Number 1841081-77-3[5]Essential for inventory and regulatory tracking.
Molecular Weight 288.04 g/mol [6]Heavy halogenated powder; prone to static cling.
GHS Hazard Codes H302, H315, H319, H335[4][7]Harmful if swallowed; Irritant to skin, eyes, and respiratory tract.
Waste Classification Halogenated Organic Acid[1]Critical: Requires specialized high-temp incineration.
Storage Conditions Cool, dry, well-ventilated[8]Prevents moisture absorption and degradation.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Every item serves as a targeted barrier against the specific chemical properties of 6-Iodo-1H-indazole-4-carboxylic acid.

  • Eye/Face Protection (EN166/OSHA 29 CFR 1910.133): Safety goggles with side shields are mandatory. Causality: The fine powder form of this carboxylic acid can easily become airborne. If it contacts the aqueous environment of the eye, it will rapidly dissociate, causing severe, immediate irritation[9].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness). Causality: While the solid powder does not easily penetrate nitrile, if the compound is dissolved in a solvent (e.g., DMSO or DMF for assay preparation), the solvent acts as a carrier, pulling the lipophilic iodinated compound through the skin. Double-gloving is recommended when handling solutions[10].

  • Respiratory Protection: NIOSH/MSHA-approved N95 or P100 particulate respirator. Causality: Required if handling bulk quantities outside of a controlled fume hood to prevent inhalation of biologically active indazole dust[9].

  • Body Protection: Impervious, knee-length laboratory coat and closed-toe shoes.

Gowning Start Pre-Lab Entry PantsShoes Verify Long Pants & Closed-Toe Shoes Start->PantsShoes Inspect Inspect Fume Hood Face Velocity (80-100 fpm) PantsShoes->Inspect Coat Don Impervious Lab Coat Inspect->Coat Mask Don N95/P100 Respirator (If applicable) Coat->Mask Eyes Don Safety Goggles (EN166/OSHA) Mask->Eyes Gloves Don Double Nitrile Gloves Eyes->Gloves Ready Ready for Chemical Handling Gloves->Ready

Diagram 1: Sequential logic for gowning and PPE verification prior to chemical handling.

Operational Workflow: Step-by-Step Handling & Weighing

Because 6-Iodo-1H-indazole-4-carboxylic acid is a dry powder that can hold a static charge, the primary operational risk is aerosolization during transfer.

Step-by-Step Weighing Protocol:

  • Purge and Prepare: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm. Clear the workspace of incompatible materials, specifically strong bases and oxidizing agents, which can react exothermically with the carboxylic acid[2].

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel or PTFE-coated spatula. Halogenated powders frequently hold static charges, causing the powder to "jump" and aerosolize when approached with standard plastic tools.

  • Tare and Transfer: Place the sealed chemical bottle into the hood. Open the container slowly to allow any accumulated vapor to vent. Transfer the required mass smoothly, keeping the container as close to the weigh boat as possible to minimize the drop height.

  • Decontamination: Wipe down the exterior of the chemical bottle and the analytical balance with a solvent compatible with halogenated organics (e.g., a small amount of isopropanol on a lint-free wipe) before removing them from the hood. Dispose of the wipe in the halogenated waste bin.

Spill Response & Halogenated Waste Disposal Plan

Improper disposal of halogenated organic acids is a severe regulatory violation and an environmental hazard[1]. All researchers must understand the distinction between standard organic waste and halogenated waste.

Step-by-Step Spill & Neutralization Protocol:

  • Isolate & Assess: Immediately halt work. If the spill exceeds 50g or occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear airborne dust.

  • Dry Containment (Solid Spill): Do not use water. Water will partially dissolve the compound, spreading the weak acid and increasing the surface area of contamination. Instead, use a slightly damp (with ethanol) absorbent pad to gently cover the powder, preventing dust generation.

  • Collection: Sweep the material using non-sparking, anti-static tools. Place all collected material, including the absorbent pads, into a designated, sealable hazardous waste container[4].

  • Surface Neutralization: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a final water rinse[11].

  • Waste Routing: Label the container explicitly as "Halogenated Organic Acid Waste" . Never mix this with standard non-halogenated solvents (like pure acetone or hexane waste), as this will contaminate the entire carboy, requiring the whole volume to be treated at the much higher cost of halogenated incineration[1].

SpillResponse Spill Spill Detected: 6-Iodo-1H-indazole-4-carboxylic acid Assess Assess Spill Size Evacuate if >50g Spill->Assess Ventilate Ensure Local Exhaust Active Assess->Ventilate Solid Is it a Solid Spill? Ventilate->Solid Sweep Cover with Damp Pad Sweep with Anti-Static Tools Solid->Sweep Yes Absorb Use Chemically Compatible Absorbent (if in solvent) Solid->Absorb No Container Place in Hazardous Waste Container Sweep->Container Absorb->Container Label Label: Halogenated Organic Acid Waste Container->Label Dispose Transfer to Approved Waste Disposal Plant Label->Dispose

Diagram 2: Logical workflow for spill containment, neutralization, and halogenated waste routing.

References

  • PubChem. "2-Chloropropionic acid | C3H5ClO2 | CID 11734". National Institutes of Health. Retrieved from[Link]

  • Anslyn Lab. "Laboratory Safety Protocol & Glove Use". University of Texas. Retrieved from [Link]

  • Regis Technologies. "Halogenated Organic Acid Anhydride Safety Data". Retrieved from[Link]

  • Science.gov. "Halogenated Organic Wastes: Treatment and Disposal". Retrieved from [Link]

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